Meloxicam
Description
Classification and Therapeutic Relevance of Meloxicam as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
This compound is classified as a preferential cyclooxygenase-2 (COX-2) inhibitor. nih.govnih.gov The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever. drugbank.com There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining. In contrast, COX-2 is typically induced at sites of inflammation.
By preferentially inhibiting COX-2, this compound reduces the production of prostaglandins involved in inflammation and pain, while having a lesser effect on the COX-1 enzyme responsible for gastrointestinal protection. nih.gov This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both COX-1 and COX-2 to a similar extent. nih.govresearchgate.net
This compound is therapeutically indicated for the symptomatic treatment of various rheumatic diseases and osteoarthritis. wikipedia.org It is used to manage pain and inflammation in conditions such as rheumatoid arthritis, juvenile rheumatoid arthritis, and osteoarthritis. drugbank.comgoodrx.commayoclinic.orgrxlist.com
Evolution of this compound Research: From COX Selectivity to Pleiotropic Actions
The development and initial understanding of this compound were centered around the COX hypothesis. nih.gov Early research focused on its preferential inhibition of COX-2 as the primary explanation for its anti-inflammatory effects and improved gastrointestinal tolerability compared to older, non-selective NSAIDs like piroxicam (B610120) and diclofenac (B195802). nih.govresearchgate.net In vitro studies confirmed that this compound has a higher affinity for COX-2 than COX-1. researchgate.net For instance, in whole blood assays, the concentration of this compound required to inhibit 50% of COX-2 activity was significantly lower than that needed to inhibit 50% of COX-1 activity. researchgate.net
Scope and Significance of this compound Research in Chronic Inflammatory and Pain Conditions
This compound is a significant therapeutic option for managing chronic inflammatory and pain conditions like osteoarthritis and rheumatoid arthritis. sahyadrihospital.com Its efficacy in reducing pain and inflammation has been demonstrated in numerous clinical studies. researchgate.net A long-term study on patients with rheumatoid arthritis showed that this compound was effective in improving various parameters, including global efficacy, morning stiffness, and pain. nih.gov
The preferential COX-2 selectivity of this compound has been a key area of research, with studies consistently showing a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs. researchgate.net For example, one study found that patients taking this compound experienced fewer gastrointestinal symptoms compared to those on diclofenac. drugbank.com
The exploration of this compound's pleiotropic effects, such as its antioxidant activity, opens new avenues for understanding its full therapeutic potential. nih.gov This is particularly relevant in chronic inflammatory diseases where oxidative stress is a known contributing factor. nih.gov Ongoing research continues to investigate the broader applications of this compound, including its potential role in preventing tumorigenesis and reducing the risk of cardiovascular disease, although these are still areas of active investigation. mdpi.com
Interactive Data Tables
Table 1: COX-2/COX-1 Inhibition Ratios of Selected NSAIDs
| NSAID | COX-2 Selectivity (Ratio of IC50 for COX-2:COX-1) | Reference |
| This compound | 0.09 (in whole blood assays) | researchgate.net |
| Piroxicam | Nearly equal inhibition of COX-1 and COX-2 | karger.com |
| Indomethacin | Inhibited COX-1 about 1.7 times more potently than COX-2 | karger.com |
| NS-398 | Highly selective for COX-2 | karger.com |
IC50: The half maximal inhibitory concentration
Table 2: Efficacy of this compound in a Long-Term Study of Rheumatoid Arthritis Patients
| Efficacy Parameter | Improvement | Reference |
| Global Efficacy (Patient Assessment) | Significant improvement maintained over 18 months | nih.gov |
| Morning Stiffness | Significantly improved | nih.gov |
| Grip Strength | Significantly improved | nih.gov |
| Ritchie Joint Index | Significantly improved | nih.gov |
| Pain (Morning and Night) | Significantly improved | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020803 | |
| Record name | Meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
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Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
581.3±60.0 | |
| Record name | Meloxicam | |
| Source | DrugBank | |
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Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |
| Record name | SID50085983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Meloxicam | |
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| Record name | Meloxicam | |
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| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Crystals from ethylene chloride, Pastel yellow solid | |
CAS No. |
71125-38-7 | |
| Record name | Meloxicam | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Meloxicam [USAN:USP:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |
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| Record name | Meloxicam | |
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| Record name | Meloxicam | |
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| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |
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| Record name | MELOXICAM | |
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| Record name | Meloxicam | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
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| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C (decomposes), 254 °C | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacodynamics of Meloxicam
Cyclooxygenase (COX) Isoform Inhibition by Meloxicam
Cyclooxygenase (COX) enzymes are crucial in the biosynthesis of prostaglandins (B1171923), which are lipid mediators involved in various physiological processes and pathological conditions, including inflammation, pain, and fever. There are two main isoforms: COX-1 and COX-2. COX-1 is generally considered a "housekeeping" enzyme, constitutively expressed in most tissues and responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation. medscape.compatsnap.comnih.gov In contrast, COX-2 is largely inducible, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli. medscape.compatsnap.comnih.gov COX-2 is primarily responsible for the increased production of prostaglandins that mediate inflammation, pain, and fever. medscape.compatsnap.com
Preferential Cyclooxygenase-2 (COX-2) Inhibition Mechanisms and Selectivity Ratios
This compound is classified as a preferential COX-2 inhibitor. medscape.compatsnap.comoup.comresearchgate.netontosight.ai This means it inhibits the activity of COX-2 at lower concentrations compared to the concentration required to inhibit COX-1. medscape.compatsnap.comoup.com The mechanism behind this preferential inhibition is attributed, in part, to the molecular structure of this compound, which allows it to bind more effectively to the COX-2 enzyme. ontosight.ai The active site of COX-2 is larger than that of COX-1, with a secondary internal pocket that contributes to this difference in volume. jpp.krakow.pl While the central channel of COX-2 is also larger, the key to selectivity for some inhibitors lies in the replacement of specific amino acids in COX-1 (histidine 513 and isoleucine 523) with smaller residues (arginine and valine, respectively) in COX-2. jpp.krakow.pl This structural difference in the COX-2 active site can accommodate larger molecules or those with specific structural features, like this compound, leading to preferential binding and inhibition.
Selectivity ratios, typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), are used to quantify the preferential inhibition of NSAIDs. A higher ratio indicates greater selectivity for COX-2. Studies using various in vitro and ex vivo assay systems have demonstrated this compound's preferential inhibition of COX-2. oup.combohrium.com While the exact IC50 ratios can vary depending on the assay system (e.g., cell-free enzymes, intact cells, whole blood), this compound consistently shows a higher potency against COX-2 compared to COX-1. nih.govoup.combohrium.com
Here is a representative data table illustrating the COX-2/COX-1 selectivity ratios for this compound and other NSAIDs in guinea-pig peritoneal macrophages in vitro:
| NSAID | IC50 COX-2 / IC50 COX-1 Ratio (Guinea-pig peritoneal macrophages) |
| This compound | Preferentially inhibits COX-2 over COX-1 oup.com |
| Piroxicam (B610120) | Inhibits COX-1 more potently than COX-2 oup.com |
| Tenoxicam | Inhibits COX-1 more potently than COX-2 oup.com |
| Tenidap | Inhibits COX-1 more potently than COX-2 oup.com |
| Indomethacin | Inhibits COX-1 more potently than COX-2 oup.com |
| Flurbiprofen | Inhibits COX-1 more potently than COX-2 oup.com |
| Diclofenac (B195802) | Similar activity against COX-1 and COX-2 oup.com |
Note: Specific numerical values for the ratios can vary between studies and assay types. The table above reflects the qualitative findings regarding preferential inhibition in the cited source.
In whole blood assays using human tissues, this compound has shown a ratio of 50% inhibitory concentration for COX-2 to COX-1 of 0.09, indicating a high affinity for COX-2 while inhibiting COX-1 only at higher concentrations. medscape.comresearchgate.net Another source indicates an IC50 selectivity ratio for this compound of 18 ajmc.com. It is important to note that the interpretation of these ratios should consider the specific assay conditions used. jpp.krakow.plbohrium.com
Implications of Preferential COX-2 Inhibition on Prostaglandin (B15479496) Biosynthesis and Inflammatory Pathways
By preferentially inhibiting COX-2, this compound primarily reduces the production of prostaglandins that are generated at sites of inflammation. patsnap.comoup.comresearchgate.net Prostaglandins, such as prostaglandin E2 (PGE2), play a significant role in mediating the inflammatory response, including vasodilation, increased vascular permeability, and sensitization of pain receptors. ontosight.aidrugs.com Reduced synthesis of these pro-inflammatory prostaglandins by this compound contributes to its anti-inflammatory and analgesic effects. patsnap.comresearchgate.netontosight.ai
In models of inflammation, this compound has been shown to be a potent inhibitor of prostaglandin biosynthesis in inflammatory exudates. oup.com For example, in a carrageenan-induced model of pleurisy in rats, this compound dose-dependently lowered the PGE2 content of the pleuritic exudate. oup.com This inhibition of prostaglandin production at inflammatory sites is a key mechanism by which this compound exerts its therapeutic actions.
Differential Effects on COX-1 Activity and Physiological Roles
While this compound preferentially inhibits COX-2, it still exhibits some inhibitory activity against COX-1, particularly at higher concentrations. patsnap.comoup.comresearchgate.netontosight.ai The extent of COX-1 inhibition by this compound is generally less pronounced compared to non-selective NSAIDs. medscape.compatsnap.comoup.comresearchgate.net
The physiological roles mediated by COX-1 include the production of prostaglandins that are cytoprotective in the gastric mucosa, support renal microcirculation, and are involved in platelet aggregation. medscape.comnih.govoup.com By largely sparing COX-1 activity, this compound is hypothesized to have a lower risk of certain side effects associated with COX-1 inhibition, such as gastrointestinal damage and effects on platelet function, compared to non-selective NSAIDs. medscape.compatsnap.comnih.govoup.comresearchgate.netnih.govdrugbank.com However, it is important to note that despite its preferential COX-2 inhibition, this compound is not without potential side effects, and gastrointestinal issues can still occur. patsnap.comdrugbank.com
Studies comparing this compound to other NSAIDs have investigated their differential effects on COX-1 activity in various tissues. For instance, in a rat brain model where stimulated PGE2 synthesis is due to constitutive COX-1 activity, this compound showed weaker ability to suppress COX-1 compared to other NSAIDs like tenoxicam, indomethacin, piroxicam, and diclofenac. oup.com
Prostaglandin-Independent Mechanisms of Action
Modulation of Cellular Signaling Pathways Beyond COX Inhibition (e.g., MAPKs, NF-κB, Wnt/β-catenin, PI3K/ATK)
Studies have indicated that this compound can modulate various cellular signaling pathways that are involved in processes such as inflammation, cell proliferation, and survival, independent of its effects on COX-2. mdpi.comnih.govnih.govnih.gov These pathways include Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and Phosphatidylinositol 3-kinase (PI3K)/AKT. mdpi.comnih.gov
Research in hepatocellular carcinoma (HCC) cells, for example, suggests that this compound can execute antitumor effects through both COX-2-dependent and -independent pathways, involving the modulation of AKT, apoptotic, and autophagic pathways. plos.orgresearchgate.net this compound has been shown to induce cell apoptosis by upregulating pro-apoptotic proteins like Bax and Fas-L in a COX-2-independent manner. plos.orgresearchgate.netfigshare.com
Furthermore, studies in bovine endometrial epithelial cells stimulated by lipopolysaccharide (LPS) have demonstrated that this compound can inhibit cell proliferation and cause cell cycle arrest, and this inhibitory effect was likely mediated by the Wnt/β-catenin and PI3K/AKT pathways. dntb.gov.uanih.govresearchgate.net this compound inhibited the LPS-activated Wnt/β-catenin pathway by reducing the protein levels of key components such as β-catenin, c-Myc, cyclin D1, and glycogen (B147801) synthase kinase-3β, and prevented the nuclear translocation of β-catenin. nih.gov It also suppressed the phosphorylation of PI3K and AKT. nih.govresearchgate.net
The NF-κB pathway, a key regulator of inflammatory and immune responses, can also be influenced by this compound. mdpi.comnih.gov Studies suggest that this compound's ability to mitigate inflammatory responses can be partially attributed to the inhibition of the NF-κB signaling pathway. mdpi.com There is also known cross-regulation between the Wnt/β-catenin and NF-κB signaling pathways, suggesting potential interconnectedness in this compound's effects on these cascades. researchgate.net
Antioxidant Activity and Protein Glyco-oxidation Inhibition
Beyond its effects on COX enzymes and signaling pathways, this compound has also demonstrated antioxidant properties and the ability to inhibit protein glyco-oxidation in in vitro studies. mdpi.comnih.govnih.govnih.gov Oxidative stress and protein glycation are implicated in the pathogenesis of various diseases, including those with an inflammatory component.
In an in vitro model using oxidized bovine serum albumin (BSA), this compound was shown to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation induced by various factors such as sugars, aldehydes, and oxidants. nih.govnih.govresearchgate.net this compound's antioxidant and anti-glycating activity in these studies was comparable to that of routinely used antioxidants and protein glycation inhibitors. nih.govnih.govresearchgate.net This suggests that this compound may offer protective effects against cellular damage caused by oxidative stress and glyco-oxidation. nih.govnih.gov
Specifically, this compound significantly lowered the content of glycation markers such as thioflavin T, Amadori products, and advanced glycation end products (AGEs) in BSA samples treated with glycating agents like glyoxal (B1671930) and methylglyoxal. nih.gov It also improved antioxidant capacity by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) and the level of total antioxidant capacity (T-AOC) in certain cellular models of inflammation. mdpi.com The mechanisms underlying these antioxidant effects may involve the activation of pathways like the nuclear factor erythroid 2-related factors (Nrf2) signaling pathway. mdpi.com
Influence on Leukocyte Migration and Other Inflammatory Cell Functions
Leukocyte migration is a critical process in the inflammatory response. Research indicates that this compound can influence the migration of leukocytes. In an in vitro study utilizing a perfused triple chamber system simulating a vascular wall, this compound at a clinically relevant concentration of 0.9 ng/mL was observed to reduce the migration of leukocytes under shear stress nih.gov. Higher and lower concentrations also demonstrated a dose-dependent effect nih.gov.
Furthermore, studies in animal models of inflammation have shown that this compound can inhibit leukocyte migration. In a carrageenan-induced pleurisy model in rats, this compound was able to inhibit polymorphonuclear leukocyte immigration in a dose-dependent fashion oup.com. This effect was observed at doses lower than those required for piroxicam to show similar effects oup.com. In adjuvant arthritis rats, this compound also inhibited leukocyte migration nih.govoup.com.
While this compound impacts leukocyte migration, it has been noted that it does not affect the levels of leukotriene B4 or C4 in inflammatory exudates at concentrations that reduce prostaglandin E2 formation nih.govoup.com.
Anti-inflammatory Efficacy at the Tissue and Systemic Levels
Anti-inflammatory Efficacy at the Tissue and Systemic Levels
Inhibition of Exudate Formation in Inflammatory Models
Exudate formation is a hallmark of acute inflammation, characterized by increased vascular permeability and the accumulation of fluid and cells at the inflammatory site jcu.cz. This compound has demonstrated the ability to inhibit exudate formation in various inflammatory models.
In a carrageenan-induced pleurisy model in rats, this compound effectively inhibited exudate formation in a dose-dependent manner oup.com. Similarly, in a mouse pleurisy model, this compound-loaded nanocapsules significantly reduced pleural exudates jcu.cz. This reduction in exudation was potentially linked to a decrease in the production of pro-inflammatory cytokines jcu.cz. Studies in horses with carrageenan-induced acute inflammation also showed that this compound reduced protein and leukocyte numbers in exudates obtained from the inflammation site dopharma.com.
Reduction of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6)
This compound has been shown to reduce the levels of key pro-inflammatory mediators, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
In a study using bovine mammary epithelial cells infected with Klebsiella pneumoniae, this compound at plasma maintenance concentrations (0.5 and 5 μM) inhibited the mRNA expression of IL-1β, TNF-α, and IL-6 mdpi.comnih.govnih.gov. Specifically, this compound (0.5 and 5 μM) inhibited the elevated expression of IL-1β and IL-6, while 5 μM of this compound significantly inhibited the elevated expression of TNF-α induced by K. pneumoniae nih.gov.
Research in carrageenan-induced paw inflammation in rats demonstrated that this compound, particularly when co-loaded with curcumin (B1669340) in nanoparticles, resulted in a significant reduction in TNF-α levels and a downregulation of the expression of TNF-α, IL-1β, and IL-6 in paw tissues mdpi.com. Treatment with this compound and curcumin co-loaded nanoparticles significantly reduced serum levels of TNF-α and the mRNA expression levels of TNF-α, IL-1β, and IL-6 in paw tissue in a dose-dependent manner mdpi.com.
While some studies indicate a reduction in these cytokines, one study on the impact of oral this compound on circulating physiological biomarkers in beef steers after long-distance transport observed a significant increase in circulating TNF-α concentrations after transportation, but no effect of this compound administration on TNF-α concentration iastate.edu.
Studies also suggest that this compound's ability to decrease pro-inflammatory cytokines like TNF-α and IL-6 may be related to the inhibition of the nuclear transcription factor-kappa B (NF-κB) signaling pathway mdpi.comnih.gov.
Here is a table summarizing the effects of this compound on pro-inflammatory mediators in a K. pneumoniae-infected bovine mammary epithelial cell model:
| Mediator | This compound Effect (mRNA Expression) | Significance (vs. K. pneumoniae alone) |
| IL-1β | Inhibited elevation | p < 0.05 or p < 0.01 nih.gov |
| IL-6 | Inhibited elevation | p < 0.05 or p < 0.01 nih.gov |
| TNF-α | Inhibited elevation (at 5 μM) | p < 0.05 nih.gov |
Impact on Oxidative Stress Markers (e.g., Superoxide Dismutase, Catalase, Total Antioxidant Capacity)
This compound has been shown to influence markers of oxidative stress, often demonstrating an antioxidant effect. Studies have investigated its impact on enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as the total antioxidant capacity (T-AOC).
In bovine mammary epithelial cells infected with K. pneumoniae, this compound was effective in relieving oxidative stress by increasing the activity of SOD and CAT and the level of T-AOC mdpi.comnih.govnih.gov. K. pneumoniae infection reduced cellular SOD, CAT activity, and T-AOC levels, while this compound was able to elevate the activation of SOD and CAT, and at 5 μM, improved the level of T-AOC nih.gov. These findings suggest that this compound can improve antioxidant capacity in infected cells nih.gov.
Research also indicates that this compound's mitigation of oxidative stress may be partially attributed to the improvement of the activation of the nuclear factor erythroid 2-related factors (Nrf2) signaling pathway mdpi.comnih.gov. In bovine endometrial epithelial cells stimulated with lipopolysaccharide (LPS), this compound alleviated the LPS-induced elevation of oxidative stress markers and the reduction in antioxidant enzyme activities (including CAT and SOD) and antioxidant substance contents mdpi.com. This compound demonstrated superior efficacy in activating the Nrf2 pathway compared to N-acetylcysteine (NAC), promoting NRF2 expression and nuclear translocation mdpi.com. Inhibition of HO-1 or Nrf2 markedly attenuated the antioxidant activity of this compound in this model mdpi.com.
While some studies highlight this compound's antioxidant effects, one study in rats suggested that this compound administration might induce oxidative stress, indicated by a significant decrease in catalase and superoxide dismutase concentrations and an increase in malondialdehyde (MDA) levels in blood researchgate.net. However, another study in dogs indicated that this compound alone showed no alteration in the levels of GPx, CAT, TAC, and MDA, and that the combination of this compound with tramadol (B15222) improved oxidative stress status researchgate.net.
Here is a table summarizing the effects of this compound on antioxidant markers in K. pneumoniae-infected bovine mammary epithelial cells:
| Marker | This compound Effect | Significance (vs. K. pneumoniae alone) |
| Superoxide Dismutase (SOD) Activity | Elevated activation | p < 0.01 nih.gov |
| Catalase (CAT) Activity | Elevated activation | p < 0.01 nih.gov |
| Total Antioxidant Capacity (T-AOC) | Improved level (at 5 μM) | p < 0.05 nih.gov |
Analgesic and Antipyretic Mechanisms of this compound
This compound possesses analgesic and antipyretic properties in addition to its anti-inflammatory effects mims.comguidetopharmacology.orgdrugbank.comnih.gov.
Analgesic and Antipyretic Mechanisms of this compound
Modulation of Inflammatory Pain Pathways
The analgesic effect of this compound is largely attributed to its modulation of inflammatory pain pathways mims.comdrugbank.comoup.comjcu.cz. This is primarily mediated through the inhibition of prostaglandin synthesis, as prostaglandins sensitize neuronal pain receptors drugbank.com. By inhibiting cyclooxygenase enzymes, particularly COX-2, this compound reduces the production of prostaglandins, thereby decreasing pain signaling drugbank.com.
Studies in animal models of inflammatory pain have demonstrated the analgesic efficacy of this compound. In a carrageenan-induced paw inflammation model in rats, this compound contributed to a reduction in pain mdpi.com. In a mouse pleurisy model, this compound-loaded nanocapsules showed a significant anti-inflammatory action, which is linked to pain reduction in inflammatory conditions jcu.cz.
This compound has been found to be effective in reducing pain sensitivity in osteoarthritis animal models by inhibiting inflammatory processes and decreasing the release of pain mediators such as prostaglandin E2 tjnpr.org. Systemic this compound is thought to produce analgesia largely via peripheral mechanisms, with the rapidity of its actions suggesting a direct effect on sensitized nociceptors dopharma.com.
Research also suggests that this compound may prevent the onset of pain following nerve root compression by suppressing inflammation and oxidative stress both centrally in the spinal cord and peripherally in the dorsal root ganglia (DRG) researchgate.netnih.gov. It has been shown to reduce spinal microglial and astrocytic activation after nerve root compression nih.gov. Downregulation of secreted phospholipase A2 (sPLA2) in the spinal cord and DRG may also contribute to the analgesic effects of this compound nih.gov.
Central Nervous System Effects Investigation
Investigations into the effects of this compound on the central nervous system (CNS) have explored various facets, including its potential neuroprotective properties and its ability to cross the blood-brain barrier (BBB). While some initial studies suggested a lack of CNS effects at certain doses, more recent research has delved into specific neurological conditions and delivery methods.
Early general pharmacology studies in mice at oral doses up to 100 mg/kg did not observe central nervous system effects. nih.gov this compound has been described as having no central nervous system effects in some pharmacological reviews, with its analgesic effect largely mediated via peripheral mechanisms. oup.combioline.org.br However, other research indicates that cyclooxygenase-2 (COX-2) enzyme inhibitors, including this compound, can affect the entire central nervous system. bioline.org.br
Studies have investigated the permeability of this compound across blood-brain barrier in vitro models. In one study using PBMEC/C1-2 and ECV304 cell layers, this compound demonstrated migration across these models. plos.org Normalizing permeability coefficients to diazepam, this compound's penetration across PBMEC/C1-2 layers was comparable to tenoxicam. plos.org
Research in animal models of neurological injury has provided further insights. In a rat model of transient focal ischemia, this compound demonstrated neuroprotective effects, which were observed up to 7 days after reperfusion, even when administration was limited to the first two days post-ischemia. biorxiv.orgnih.gov This neuroprotection was linked to the modulation of glial scar reactivity, which correlated with an increase in axonal sprouting. biorxiv.orgnih.gov However, the treatment also led to a decrease in the formation of neuronal progenitor cells in the subventricular zone. biorxiv.orgnih.gov
Another area of investigation involves the potential neuroprotective effect of this compound in traumatic brain injury (TBI). Studies in rats subjected to diffuse brain injury showed that this compound treatment improved altered neurological status and reduced brain edema. nih.govtandfonline.comresearchgate.net this compound also reduced Evans blue extravasation, indicating the preservation of blood-brain barrier integrity. nih.govtandfonline.comresearchgate.net Furthermore, this compound treatment significantly reduced increases in malondialdehyde and myeloperoxidase levels and restored glutathione (B108866) content in the brains of rats after trauma. nih.govtandfonline.comresearchgate.net These findings suggest a neuroprotective effect potentially mediated by preserving BBB permeability and reducing brain edema through its anti-inflammatory properties. nih.govtandfonline.comresearchgate.net
Investigations into specific neurodegenerative pathways have also been conducted. In human dopaminergic neuroblastoma SH-SY5Y cells, this compound showed a protective effect against neuronal damage induced by 1-methyl-4-phenyl pyridinium (B92312) (MPP+), a neurotoxin relevant to Parkinson's disease research. nih.gov This neuroprotective effect appeared to be mediated by the maintenance of cell survival signaling in the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, rather than through COX-2 inhibition. nih.gov
Studies exploring alternative delivery methods, such as intranasal administration, have aimed to enhance this compound's delivery to the brain. Research on this compound-containing human serum albumin nanoparticles for nose-to-brain delivery in vivo confirmed trans-epithelial and axonal transport, with a significantly higher cerebral concentration of this compound detected compared to intravenous or oral administration. mdpi.com This suggests intranasal delivery as a potential route for targeting neuroinflammation.
Further research in diabetic rats with cognitive impairment indicated that this compound significantly improved neuronal injury and cognitive function. acs.org This effect was associated with a potential mechanism involving the rebalancing of the COX2-PGE2-EPs-cAMP/PKA pathway in the hippocampus and cortex. acs.org this compound treatment decreased the protein expressions of APP, Aβ, COX2, EP1, and EP2, and the level of cAMP, while increasing EP3 and pPKA protein expressions in these brain regions. acs.org
Studies have also examined the effects of this compound on inflammation in glial and neuronal cells of the CNS in the context of Borrelia burgdorferi-induced inflammation. While dexamethasone (B1670325) showed a protective effect on cell death in rhesus frontal cortex explants, this compound was unable to significantly reduce the levels of pro-inflammatory cytokines and chemokines evaluated in these in vitro studies. nih.gov However, this compound was able to significantly reduce Bb-induced COX-2 levels in rhesus microglia. nih.gov
Investigations into the effects of this compound on spinal inflammation and oxidative stress in painful cervical radiculopathy in rats demonstrated that pre-treatment with this compound prevented the development of pain. nih.gov This was associated with a reduction in both spinal microglial and astrocytic activation, as well as decreased spinal sPLA2. nih.gov Oxidative damage in dorsal root ganglion neurons was also reduced with this compound treatment. nih.gov These findings suggest that this compound may prevent pain onset by suppressing inflammation and oxidative stress in both the spinal cord and peripherally. nih.gov
The diverse findings from these investigations highlight the complexity of this compound's interaction with the central nervous system, suggesting potential roles beyond simple pain relief, particularly in modulating inflammatory and neuroprotective pathways in specific neurological contexts.
Here is a summary of research findings on this compound's CNS effects investigation:
| Study Type/Model | Key Finding Related to CNS Effects | Reference |
| General Pharmacology (Mice) | No CNS effects observed at oral doses up to 100 mg/kg. | nih.gov |
| In Vitro BBB Models (PBMEC/C1-2, ECV304) | This compound permeates across these cell layers. Permeability across PBMEC/C1-2 comparable to tenoxicam. | plos.org |
| Transient Focal Ischemia (Rats) | Neuroprotective effects observed (reduced neuronal loss). Modulated glial scar reactivity, increased axonal sprouting, decreased neuronal progenitor cells. | biorxiv.orgnih.gov |
| Traumatic Brain Injury (Rats) | Improved neurological status, reduced brain edema, preserved BBB integrity, reduced oxidative stress markers (malondialdehyde, myeloperoxidase), restored glutathione. | nih.govtandfonline.comresearchgate.net |
| In Vitro Neurotoxicity (SH-SY5Y cells) | Protective effect against MPP+-induced neurotoxicity via PI3K/Akt pathway. | nih.gov |
| Intranasal Delivery (Animal Studies) | Higher cerebral concentration with intranasal nanoparticle delivery compared to IV or oral. Indication of trans-epithelial and axonal transport. | mdpi.com |
| Diabetic Cognitive Impairment (Rats) | Improved neuronal injury and cognitive function. Associated with rebalancing COX2-PGE2-EPs-cAMP/PKA pathway. | acs.org |
| Borrelia burgdorferi-induced Inflammation (CNS cells/tissues) | Unable to significantly reduce most pro-inflammatory cytokines/chemokines; reduced Bb-induced COX-2 in microglia. | nih.gov |
| Painful Cervical Radiculopathy (Rats) | Reduced spinal microglial/astrocytic activation, decreased spinal sPLA2, reduced oxidative damage in DRG neurons. | nih.gov |
Comparative Pharmacokinetics of Meloxicam
Interspecies Pharmacokinetic Variability
Meloxicam's pharmacokinetic parameters, including bioavailability, protein binding, and elimination half-life, demonstrate considerable variation among species. This variability necessitates species-specific investigations rather than direct extrapolation of data from one species to another nih.govmdpi.com.
Comparative Bioavailability Across Animal Species
The bioavailability of this compound, representing the proportion of the administered dose that reaches the systemic circulation, varies depending on the species and route of administration. This compound generally shows good bioavailability after oral and parenteral administration in most animal species, typically ranging from 85% to 95% researchgate.netnih.gov. However, lower oral bioavailability has been reported in certain species, such as sheep researchgate.netnih.gov. In cockatiels, the oral bioavailability of this compound was found to be low (11%) compared to other COX-2 inhibitors like celecoxib (B62257) and mavacoxib (B1676219) nih.govresearchgate.net. Studies in sheep have indicated high bioavailability following intramuscular and subcutaneous administration, similar to oral administration mdpi.comnih.gov.
Species-Specific Plasma Protein Binding Characteristics
This compound is characterized by high plasma protein binding, primarily to albumin, in various species researchgate.netnih.govunict.it. This high binding affinity contributes to its relatively small volume of distribution researchgate.netnih.govefda.gov.et. In humans, this compound is approximately 99.4% bound to plasma proteins unict.itresearchgate.net. While high protein binding is a common characteristic across species, there can be differences in the extent of binding. For instance, studies in miniature pigs showed plasma protein binding of approximately 96% in vitro, which is consistent with values in other species nih.gov. The high protein binding means that only a small fraction of the drug is unbound and available to exert pharmacological effects or be metabolized and excreted fda.gov. Differences in plasma protein binding between species or in certain physiological conditions (e.g., renal failure) can impact the free fraction of this compound and thus its pharmacokinetics and potential for interactions efda.gov.etfda.gov.
Differences in Elimination Half-Life Across Species
The elimination half-life of this compound, the time it takes for the plasma concentration to reduce by half, varies significantly across species. This variability influences the appropriate dosing interval for different animals nih.govmdpi.comresearchgate.net. In humans, the mean elimination half-life ranges between 13 and 25 hours efda.gov.ethpra.ie.
Comparative studies highlight substantial differences:
In camels, the elimination half-life was significantly longer (12.8 h) compared to heifers (7.9 h) following intravenous administration camelsandcamelids.com.
In avian species, the elimination half-life shows wide variation. For example, chickens have a half-life of approximately 3 hours, while ostriches have a shorter half-life (0.52 h), and pigeons exhibit a longer half-life (2.4 h) compared to some other bird species researchgate.net. A review noted that the terminal elimination half-life in avian species varies widely, though studies in chickens consistently report a half-life around 3 hours after IV and oral administration researchgate.net. In California sea lions and Pacific harbor seals, elimination half-lives of 32.71 h and 31.53 h, respectively, were observed after a single oral dose marinemammalcenter.orgnih.gov.
In horses and donkeys, significant differences in mean residence time (MRT) and total body clearance (CLT) were observed, with donkeys showing a much shorter MRT (0.6 hours) and greater CLT compared to horses (MRT 9.6 hours) nih.gov.
In dairy cattle, the predicted half-life varied significantly between subcutaneous (12.5 ± 2.0 h) and oral (28.5 ± 2.0 h) administration routes mdpi.com. Younger calves have consistently shown a longer half-life than older animals for both oral and injectable this compound mdpi.com.
These differences in elimination half-life contribute to the need for species-specific dosing regimens to achieve and maintain therapeutic concentrations.
Here is a table summarizing some comparative pharmacokinetic parameters for this compound across different species:
| Species | Administration Route | Elimination Half-Life (h) (Mean ± SD or Range) | Bioavailability (%) (Mean) | Plasma Protein Binding (%) |
| Human | Oral, IV, IM | 13 - 25 efda.gov.ethpra.ie | 89 hres.caunict.it | ~99.4 researchgate.netunict.itresearchgate.net |
| Camels | IV | 12.8 camelsandcamelids.com | - | - |
| Heifers | IV | 7.9 camelsandcamelids.com | - | - |
| Chickens | IV, Oral | ~3 researchgate.net | - | - |
| Ostriches | IV | 0.52 researchgate.net | - | 0.58 L/kg (Vdss) researchgate.net |
| Pigeons | IV | 2.4 researchgate.net | - | - |
| California Sea Lions | Oral | 32.71 marinemammalcenter.orgnih.gov | - | - |
| Pacific Harbor Seals | Oral | 31.53 marinemammalcenter.orgnih.gov | - | - |
| Horses | IV | Shorter MRT (9.6 ± 9.24) nih.gov | - | High nih.gov |
| Donkeys | IV | Shorter MRT (0.6 ± 0.36) nih.gov | - | High nih.gov |
| Dairy Cattle (SC) | SC | 12.5 ± 2.0 mdpi.com | Appreciable mdpi.com | - |
| Dairy Cattle (Oral) | Oral | 28.5 ± 2.0 mdpi.com | Appreciable mdpi.com | - |
| Cockatiels | Oral | 0.90 nih.govresearchgate.net | 11 nih.govresearchgate.net | - |
| Miniature Pigs | - | - | - | ~96 (in vitro) nih.gov |
| Sheep | Oral | - | Lowest values reported researchgate.netnih.gov | - |
Hepatic Metabolism and Metabolite Profiling
This compound undergoes extensive hepatic biotransformation, resulting in the formation of several metabolites hres.caresearchgate.netefda.gov.ethpra.ie. This metabolic clearance is a primary route of elimination for the drug.
Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) in this compound Biotransformation
The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver hres.caresearchgate.netunict.itefda.gov.ethpra.ie. In humans, CYP2C9 plays a major role in the biotransformation of this compound, while CYP3A4 contributes to a lesser extent hres.caunict.itefda.gov.etfda.govhpra.ietandfonline.comsci-hub.se. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the involvement of both CYP2C9 and CYP3A4 in the metabolism of this compound, specifically in the formation of the 5'-hydroxymethyl metabolite fda.govtandfonline.com. The kinetics of this reaction can be biphasic tandfonline.com. While CYP2C9 is the primary enzyme responsible for the detoxification pathway of this compound, CYP3A4 also plays a minor role nih.gov. The contribution of CYP3A4 may become more significant when CYP2C9 activity is low fda.gov. Other pathways, such as peroxidase oxidation, also contribute to this compound metabolism hres.caefda.gov.ethpra.ie.
Species differences in the expression and activity of these CYP enzymes can contribute to the observed variations in this compound pharmacokinetics. For example, goats are known to have higher activities of CYP2C9, which may explain the higher clearance observed in this species mdpi.com.
Characterization of Inactive Metabolites
This compound is almost completely metabolized into pharmacologically inactive metabolites hres.caresearchgate.netmdpi.comunict.itefda.gov.etfda.govhpra.ie. Four different inactive metabolites have been identified in human urine hres.caefda.gov.ethpra.ie. The major metabolic pathway involves the oxidation of this compound to 5'-hydroxymethyl this compound, which is then further oxidized to 5'-carboxy this compound hres.caunict.itefda.gov.ethpra.ie.
5'-carboxythis compound: This is the major metabolite, accounting for approximately 60% of the administered dose in humans hres.caefda.gov.ethpra.ie. It is formed by the oxidation of 5'-hydroxymethyl this compound hres.caunict.itefda.gov.ethpra.ie.
5'-hydroxymethyl this compound: This is an intermediate metabolite, also excreted to a lesser extent (around 9% of the dose in humans) hres.caefda.gov.ethpra.ie.
Two other inactive metabolites are thought to be produced by peroxidase activity, accounting for 16% and 4% of the administered dose in humans, respectively hres.caefda.gov.ethpra.ie. These metabolites are primarily excreted in urine and feces hres.caresearchgate.netmdpi.comefda.gov.etfda.govhpra.ie. Only a small percentage of the administered dose is excreted unchanged hres.caefda.gov.etfda.govhpra.ie.
Excretion Pathways of this compound and its Metabolites (Renal and Fecal Elimination)
This compound is predominantly eliminated through metabolic degradation nih.gov. The excretion of this compound occurs to roughly equal extents in both urine and feces oup.comdrugbank.comfda.govnih.gov. Only trace amounts of the unchanged parent compound are found in urine and feces, specifically less than 0.25% in urine and 1.6% in feces drugbank.comfda.govdrugs.comhres.ca. The presence of the parent compound in feces may also include a small quantity of unabsorbed drug oup.com.
Following the administration of radiolabeled this compound, over 90% of the radioactivity detected in plasma is attributed to unchanged this compound fda.govdrugs.com. This compound is almost completely metabolized into four pharmacologically inactive metabolites drugbank.comfda.govnih.govdrugs.com. The primary metabolic pathway involves the oxidation of the methyl group on the thiazolyl moiety, forming 5'-carboxy this compound, which accounts for approximately 60% of the administered dose drugbank.comfda.govdrugs.comfda.gov. Another metabolite, 5'-hydroxymethyl this compound, is also excreted to a lesser extent, accounting for about 9% of the dose fda.govdrugs.comfda.gov. Two other metabolites contribute approximately 16% and 4% of the administered dose, likely formed via peroxidase activity fda.govdrugs.comhres.cafda.gov.
The urinary excretion of these metabolites has been confirmed in studies with multiple 7.5 mg doses, where 0.5% of the dose was found as unchanged this compound, 6% as 5'-hydroxymethyl metabolite, and 13% as 5'-carboxy metabolite fda.govdrugs.comhres.ca. Significant biliary and/or enteral secretion of the drug also occurs, as evidenced by a 50% decrease in the AUC of this compound when cholestyramine was administered orally following a single intravenous dose fda.govdrugs.comhres.ca.
Impact of Physiological and Pathophysiological States on this compound Pharmacokinetics (e.g., Age, Hepatic/Renal Impairment)
Several physiological and pathophysiological states can influence the pharmacokinetics of this compound.
Age: Excretory functions can be altered with increased age, potentially leading to drug accumulation for some NSAIDs oup.com. However, studies have indicated that dosage adjustments for this compound are generally not required in the elderly oup.comnih.govnih.govleorabh.comtandfonline.com. Elderly males (≥ 65 years) have shown similar this compound plasma concentrations and steady-state pharmacokinetics compared to young males hres.ca. While elderly females (≥ 65 years) have exhibited higher AUCss and Cmax ss compared to younger females (< 55 years) after body weight normalization, the clinical importance of this difference is considered minimal, and the adverse event profile was comparable between elderly male and female patients fda.govhres.ca. A smaller free fraction has been observed in elderly female patients in comparison to elderly male patients fda.govhres.ca.
Hepatic Impairment: Mild to moderate hepatic insufficiency does not appear to have a relevant effect on the pharmacokinetics of this compound oup.comnih.govnih.govleorabh.comtandfonline.com. Following a single 15 mg dose, there was no marked difference in plasma concentrations in subjects with mild (Child-Pugh Class I) and moderate (Child-Pugh Class II) hepatic impairment compared to healthy volunteers hres.ca. Protein binding of this compound was also not affected by hepatic insufficiency hres.ca. Therefore, dose adjustment is generally not necessary in patients with mild to moderate hepatic insufficiency hres.ca. The pharmacokinetics of this compound in patients with severe hepatic impairment (Child-Pugh Class III) have not been adequately studied hres.ca.
Renal Impairment: this compound pharmacokinetics have been investigated in subjects with varying degrees of renal insufficiency fda.govdrugs.comhres.ca. Total drug plasma concentrations have been observed to decrease with the degree of renal impairment fda.govdrugs.comhres.ca. However, free AUC values have been found to be similar across different groups of renal insufficiency fda.govdrugs.comhres.cafda.gov. The observed increase in total clearance of this compound in patients with renal impairment is likely due to an increased fraction of unbound this compound, which is then more available for hepatic metabolism and subsequent excretion drugs.comhres.ca.
In patients with renal failure requiring chronic hemodialysis, the free Cmax plasma concentrations were higher compared to healthy volunteers (1% free fraction vs. 0.3% free fraction) fda.govhres.cahres.cafda.gov. Despite this, hemodialysis did not significantly lower the total drug concentration in plasma, indicating that this compound is not dialyzable fda.govhres.cahres.cafda.gov.
While mild to moderate renal dysfunction does not appear to have relevant effects on this compound pharmacokinetics oup.comnih.govnih.govleorabh.comtandfonline.com, the use of this compound in patients with severe renal impairment is generally not recommended as they have not been adequately studied drugs.comhres.ca. Long-term administration of NSAIDs, including this compound, can potentially result in renal injury, particularly in patients with impaired renal function drugs.complos.org.
Here is a summary of the impact of physiological and pathophysiological states on this compound pharmacokinetics:
| State | Impact on this compound Pharmacokinetics | Dosage Adjustment (Mild/Moderate) | Dosage Adjustment (Severe) |
| Age (Elderly) | Generally no relevant effect; elderly females may show higher total concentrations but similar adverse event profiles. | Not required oup.comnih.govnih.govleorabh.comtandfonline.com | Not applicable |
| Hepatic Impairment | Mild to moderate impairment has no marked difference in plasma concentrations or protein binding. | Not necessary hres.ca | Not adequately studied hres.ca |
| Renal Impairment | Total plasma concentrations decrease with impairment; free AUC values are similar; free Cmax may be higher in severe impairment. | Not necessary drugs.comhres.ca | Not recommended drugs.comhres.ca |
Clinical Research on Therapeutic Efficacy
Efficacy in Rheumatoid Arthritis (RA)
Clinical trials have assessed the effectiveness of meloxicam in managing the signs and symptoms of rheumatoid arthritis in adults. These studies have utilized standard measures of disease activity and patient-reported outcomes to determine therapeutic response.
Long-Term Clinical Trial Outcomes and Disease Activity Measures (e.g., ACR 20 response, Ritchie Joint Index, ESR, CRP)
Efficacy of this compound in adult RA has been established in controlled studies. A placebo-controlled, double-blind study of 12 weeks' duration used the American College of Rheumatology (ACR) criteria for a 20% improvement (ACR 20 response) as a primary measure of clinical response. This compound at doses of 7.5 mg or 15 mg daily demonstrated substantially greater effectiveness compared to placebo as evaluated by the ACR 20 response medcentral.com.
In a long-term study evaluating this compound 15 mg daily for up to 18 months in patients with RA, efficacy was maintained throughout the study period nih.gov. Measures such as the Ritchie Joint Index, pain in the morning, and pain at night all showed significant improvement nih.gov. In a 21-day double-blind, randomized, placebo-controlled study, this compound 15 mg once daily was significantly superior to placebo in reducing disease activity assessed by the investigator and patient, and the number of tender/painful joints nih.gov. This compound 7.5 mg once daily also showed statistically significant differences compared to placebo in patient-assessed disease activity and the number of tender/painful joints nih.gov. Neither dose showed a significant difference compared to placebo regarding the number of swollen joints in this particular study nih.gov.
Patient-Reported Outcomes and Quality of Life Assessments
Patient-reported outcomes (PROs) are crucial in assessing treatment response in RA, with patient assessments of global health or disease activity, pain, and physical function included in composite outcome measures like the ACR response nih.gov. In the 18-month study of this compound 15 mg daily in RA patients, mean global efficacy, assessed by each patient on a visual analogue scale (VAS), showed improvement over the study period nih.gov. Health status and general condition also improved significantly nih.gov.
In a large-scale prospective observational cohort study involving over 13,000 patients with various rheumatic diseases, including RA, effectiveness and tolerability of this compound (7.5 mg and 15 mg) were rated as good or very good in a high percentage of patients researchgate.net. This study also reported that quality of life and daily functions improved in a substantial proportion of patients researchgate.net.
Efficacy in Osteoarthritis (OA)
This compound has been widely studied for its effectiveness in the symptomatic management of osteoarthritis, focusing on reducing pain and stiffness and improving physical function.
Symptomatic Management of Pain and Stiffness (e.g., WOMAC Index, Visual Analogue Scales)
Efficacy of this compound for the management of the signs and symptoms of osteoarthritis, such as pain, stiffness, and impact on quality of life, has been demonstrated in controlled studies ranging from 4 weeks to 6 months in duration medcentral.com. These studies have utilized tools like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and Visual Analogue Scales (VAS) to measure outcomes semanticscholar.orgresearchgate.nettandfonline.comnih.govnih.gov.
A 12-week phase 3 study evaluating low-dose SoluMatrix this compound (5 mg and 10 mg once daily) in patients with OA-related pain showed significant reductions in the mean WOMAC pain subscale score from baseline at week 12 compared to placebo researchgate.nettandfonline.comnih.gov. Patients treated with both 5 mg and 10 mg doses also reported significantly greater improvements in total WOMAC score and in WOMAC stiffness and function subscale scores at 12 weeks compared with placebo researchgate.nettandfonline.comnih.gov.
A randomized clinical trial comparing oral cetylated fatty acids (CFA) to this compound for knee OA found that both treatments resulted in significant improvements in Oxford Knee Score (OKS), VAS, and total WOMAC scores compared to baseline semanticscholar.org. While no significant differences were observed in total WOMAC and OKS scores between the two groups at later time points, the CFA group reported a more significant reduction in pain intensity on the VAS and the "Pain" subscale of the WOMAC questionnaire at certain follow-up points, although the this compound treatment duration was shorter in this study semanticscholar.org.
A study investigating the efficacy of a combination of this compound and pregabalin (B1679071) for knee OA pain found that the combination group showed significant pain relief as assessed by VAS and WOMAC scores compared to this compound only or pregabalin only groups at specific time points nih.gov.
Comparative Efficacy with Other NSAIDs in OA Treatment
Comparative studies have assessed the efficacy of this compound against other NSAIDs commonly used in OA treatment. Efficacy of this compound 7.5 mg or 15 mg once daily (as tablets) has been reported as comparable to that of piroxicam (B610120) 20 mg daily or 100 mg daily of conventional or extended-release diclofenac (B195802) in controlled studies medcentral.com.
A 6-week double-blind study comparing this compound 15 mg once daily with piroxicam 20 mg daily in patients with symptomatic hip OA found no significant difference in efficacy between the two drugs, with both showing significant improvement compared to baseline in assessments of pain, global efficacy, and global tolerance oup.com.
In an Indian trial comparing this compound 7.5 mg to diclofenac 100 mg daily in OA knee patients over four weeks, pain reduction measured by VAS was marginally better with diclofenac, but both this compound and diclofenac were equally effective in improving WOMAC-physical function researchgate.net.
Efficacy in Juvenile Rheumatoid Arthritis (JRA)
This compound has also been investigated for its use in juvenile rheumatoid arthritis (JRA), also known as juvenile idiopathic arthritis (JIA).
Efficacy in JRA for this compound is based on having demonstrated efficacy in adult RA fda.gov. The this compound JRA development program included studies evaluating its efficacy in this population fda.gov. Efficacy of this compound was established in double-blind, active-controlled studies in pediatric patients aged 2-16 years, with response rates determined according to the ACR pediatric 30% improvement criteria (ACR pediatric 30) medcentral.com. The ACR Pediatric 30 response criteria include a composite of parent and investigator assessments, number of active joints, number of joints with limited range of motion, disability index, and ESR medcentral.com.
Results from these studies indicate that this compound is as effective as naproxen (B1676952) in the treatment of JRA medcentral.com. In one study, response rates (ACR pediatric 30 criteria) at 12 months were comparable between children receiving this compound (0.125 mg/kg daily and 0.25 mg/kg daily) and those receiving naproxen (10 mg/kg daily) medcentral.com. A 12-week Phase I/II study with an open extension up to 52 weeks also investigated the efficacy of this compound in JRA using the Pediatric Rheumatology International Trials Organisation (PRINTO) criteria, showing increasing response rates over the study period researchgate.net. Response rates according to PRINTO criteria were 44% at Week 4, 62% at Week 12, and 74% at Week 52 researchgate.net.
A network meta-analysis comparing the efficacy and safety of several NSAIDs in patients with JIA, based on studies using the ACR Pediatric-30 response criteria, found no significant differences between this compound, celecoxib (B62257), rofecoxib (B1684582), and naproxen regarding efficacy indianpediatrics.net.
Data Tables
Below are interactive tables summarizing some of the efficacy data discussed.
Table 1: Efficacy of this compound in Rheumatoid Arthritis (Selected Studies)
| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator/Placebo) | Citation |
| 12 weeks | 7.5 mg, 15 mg | Placebo | ACR 20 response | Substantially more effective than placebo | medcentral.com |
| Up to 18 months | 15 mg | - | Ritchie Joint Index, Pain | Significant improvement from baseline, efficacy maintained | nih.gov |
| 21 days | 7.5 mg, 15 mg | Placebo | Tender/Painful Joints | Significantly superior to placebo (both doses) | nih.gov |
| 4 weeks | 15 mg | Piroxicam 20 mg | Swollen Joint Count | Significant improvement (this compound only) | researchgate.net |
Table 2: Efficacy of this compound in Osteoarthritis (Selected Studies)
| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator/Placebo) | Citation |
| 12 weeks | 5 mg, 10 mg | Placebo | WOMAC Pain Subscale | Significantly reduced pain vs. placebo (both doses) | researchgate.nettandfonline.comnih.gov |
| 6 weeks | 15 mg | Piroxicam 20 mg | Pain (VAS), Global Efficacy | Comparable efficacy to piroxicam | oup.com |
| 6 months | 7.5 mg | Diclofenac 100 mg SR | Overall Pain, Global Efficacy | No significant difference vs. diclofenac | researchgate.net |
| 4 weeks | 7.5 mg | Diclofenac 100 mg | WOMAC-Physical Function | Equally effective as diclofenac | researchgate.net |
Table 3: Efficacy of this compound in Juvenile Rheumatoid Arthritis (Selected Studies)
| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator) | Citation |
| Double-blind studies | Various | Naproxen | ACR pediatric 30 criteria | As effective as naproxen | medcentral.com |
| Up to 52 weeks | 0.25 mg/kg daily | - | PRINTO criteria | Increasing response rates over time | researchgate.net |
| Network Meta-analysis | Various doses | Celecoxib, Rofecoxib, Naproxen | ACR Pediatric-30 response | No significant differences in efficacy among NSAIDs | indianpediatrics.net |
Investigational Therapeutic Applications
This compound, a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibitory activity, is being investigated for therapeutic applications beyond its approved uses in conditions like osteoarthritis, rheumatoid arthritis, and juvenile idiopathic arthritis. drugbank.comdrugs.com Research is exploring its potential in acute pain management, particularly in the post-operative setting, and its multifaceted anti-cancer properties. rutgers.edumdpi.com
Role in Post-Operative Pain Management and Analgesic Synergism
Oral formulations of this compound have historically had limited use in acute pain due to slow absorption. rutgers.edunih.gov However, the development of new formulations, such as intravenous (IV) this compound, has opened possibilities for its application in perioperative pain management. rutgers.edunih.gov Clinical trials have indicated that single IV doses of this compound can significantly reduce post-operative pain and decrease the need for opioids. rutgers.edudovepress.com This suggests a potential role for this compound as an effective component of multimodal analgesic regimens aimed at reducing opioid consumption after surgery. dovepress.comuic.edu
Studies in orthopedic surgery patients with moderate-to-severe pain have demonstrated that IV this compound at doses of 30 mg and 60 mg was well-tolerated and associated with positive analgesic and opioid-sparing effects. uic.edu For instance, in a subgroup analysis of orthopedic surgery subjects, this compound IV 30 mg resulted in significantly lower mean total opioid consumption compared to placebo. dovepress.com
Research also indicates potential analgesic synergism when this compound is combined with other pain relief medications. Preclinical studies, such as those using the formalin test in mice, have shown a synergistic interaction between tramadol (B15222) and this compound, involving both opioidergic and serotonergic pathways. Another study demonstrated synergistic antinociception when this compound was co-administered intrathecally with morphine in a visceral pain model. sciresjournals.com Combinations of this compound with other NSAIDs or non-opioid analgesics like caffeine (B1668208) have also shown enhanced peripheral analgesic activity in preclinical models. sciresjournals.comresearchgate.net
Data Table 1: Opioid Consumption in Orthopedic Surgery Subjects (this compound IV 30 mg vs. Placebo) dovepress.com
| Group | Mean Total Opioid Consumption (IV Morphine Equivalent Dose, mg) | P-value |
| This compound | 36.8 | 0.0081 |
| Placebo | 50.3 |
Data Table 2: Peripheral Analgesic Activity in Rats (Acetic Acid Writhing Test) researchgate.net
| Treatment Combination | Peripheral Analgesic Activity (%) |
| This compound alone (0.6 mg/kg) | 63.6 |
| Caffeine alone (64.5 mg/kg) | 64.5 |
| This compound + Caffeine | 76.4 |
| Diclofenac sodium (reference) | 67.3 |
Research on Anti-Cancer Properties of this compound
Studies have increasingly explored the potential anti-cancer properties of this compound, suggesting roles in preventing tumorigenesis, reducing carcinogenesis risk, and enhancing the efficacy of existing cancer therapies. mdpi.com While traditionally linked to COX-2 inhibition, research suggests this compound may also exert anti-tumor effects through COX-independent pathways. mdpi.complos.org
Inflammation is recognized as a risk factor for cancer development. mdpi.com NSAIDs, including this compound, have shown potential in preventing tumorigenesis and reducing the risk of carcinogenesis, in addition to their anti-inflammatory effects. mdpi.com COX-2 is often overexpressed in various cancers, and its inhibition by this compound is considered a mechanism contributing to reduced tumor formation and progression. mdpi.comnih.gov
This compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines through both COX-dependent and COX-independent mechanisms. mdpi.complos.org
Raji Cell Line: Studies on Raji cells (Burkitt lymphoma) have shown that this compound can significantly decrease cell viability and increase the percentage of apoptotic cells after treatment. nih.govhud.ac.uknih.gov Morphological changes characteristic of apoptosis have also been observed in Raji cells treated with this compound. nih.govhud.ac.uknih.govresearchgate.net
Hepatocellular Carcinoma (HCC): In HCC cell lines, this compound has been shown to inhibit proliferation and induce apoptosis. plos.orgnih.gov The mechanisms involve upregulating pro-apoptotic proteins like Bax and Fas-L and downregulating anti-apoptotic proteins such as survivin and Mcl-1, partly through inhibiting AKT phosphorylation. plos.orgnih.gov These effects can occur through both COX-2 dependent and independent pathways. plos.orgnih.gov
Osteosarcoma: this compound has demonstrated anti-growth effects on human osteosarcoma cell lines, such as MG-63. nih.govjyoungpharm.orgoup.com It inhibits proliferation and invasiveness, particularly in cell lines with higher COX-2 expression. oup.com While high concentrations can induce apoptosis and upregulate Bax mRNA and protein in some osteosarcoma cells, this effect may be less pronounced in cell lines with lower COX-2 levels. oup.com
Lung Cancer: this compound has been reported to have anti-proliferative effects on human non-small cell lung cancer (NSCLC) cell lines that express COX-2, such as A549 and PC14. nih.govjyoungpharm.orgpensoft.netnih.gov This is associated with the inhibition of PGE2 production in these cells. nih.govnih.gov
Data Table 3: Effect of this compound on Raji Cell Viability and Apoptosis nih.govhud.ac.ukresearchgate.net
| Treatment (this compound Concentration) | Cell Viability (% of control) | Apoptotic Cells (%) |
| Control | 100 | Lower |
| Treated with this compound | Significantly decreased | Significantly higher |
This compound has been shown to influence key processes involved in cancer progression, including cell migration, invasion, and adhesion. plos.orgnih.govspandidos-publications.comresearchgate.net
Studies on HCC cells have demonstrated that this compound significantly inhibits their ability to migrate, invade, and adhere. plos.orgnih.govresearchgate.net This is associated with the upregulation of E-cadherin expression and the downregulation of matrix metalloproteinase (MMP)-2 expression. plos.orgnih.govresearchgate.net The COX-2/E-cadherin pathway and MMPs are known to play roles in tumor metastasis and invasion. plos.org
In canine mammary carcinoma cells (CF41.Mg), low-dose this compound significantly reduced cell migration and invasion. spandidos-publications.comresearchgate.netuchile.cl This effect was partly attributed to the modulation of MMP-2 and β-catenin expression, with reduced MMP-2 expression and activity, and downregulated β-catenin expression alongside increased phosphorylation. spandidos-publications.comresearchgate.netuchile.cl
Data Table 4: Effect of this compound on HCC Cell Migration, Invasion, and Adhesion nih.govresearchgate.net
| Assay | Effect of this compound (80 µM) compared to control | P-value |
| Migration Assay | Significantly reduced cell migration | <0.001 |
| Invasion Assay | Significantly reduced cell invasion | <0.001 |
| Adhesion Assay | Significantly reduced cell adhesion | <0.001 |
Research suggests that this compound may enhance the effectiveness of conventional chemotherapy agents and help overcome drug resistance. mdpi.comnih.gov
Studies investigating the combination of this compound with doxorubicin (B1662922), an anticancer drug, have shown promising results, particularly in the context of multidrug resistance (MDR). geneticsmr.orgnih.govnih.govresearchgate.net In human A549 lung cancer cells, this compound increased the intracellular accumulation of doxorubicin, a substrate for Multidrug Resistance-Associated Protein 1 (MRP1). geneticsmr.orgnih.govnih.govresearchgate.net This effect was linked to the downregulation of MRP1 and MRP4 expression by this compound, thereby decreasing the efflux of doxorubicin from the cells and enhancing its cytotoxicity. geneticsmr.orgnih.govnih.govresearchgate.net
The ability of COX inhibitors like this compound to overcome MDR through the inhibition of ATP-binding cassette transporter proteins, such as MRP1, is an area of ongoing research. nih.govnih.govresearchgate.net This modulation of drug efflux pumps suggests that this compound could potentially improve the outcomes of chemotherapy in resistant tumors. geneticsmr.orgnih.govnih.govresearchgate.net
Data Table 5: Effect of this compound on MRP1 and MRP4 Expression in A549 Cells geneticsmr.orgnih.gov
| Treatment | MRP1 Expression (relative level) | MRP4 Expression (relative level) |
| Control | High | High |
| Treated with this compound | Reduced | Reduced |
| Treated with PMA | Increased | Increased |
| Treated with PMA + this compound | Suppressed | Suppressed |
Clinical Potential in Specific Malignancies (e.g., Colorectal, Liver, Esophageal Squamous Carcinoma, Osteosarcoma)
Research indicates that this compound, a non-steroidal anti-inflammatory drug (NSAID) with preferential inhibitory effects on cyclooxygenase-2 (COX-2), has demonstrated potential therapeutic effects in various malignancies, including colorectal cancer, liver cancer (hepatocellular carcinoma), esophageal squamous carcinoma, and osteosarcoma. mdpi.com The anti-tumor activity of this compound is thought to involve the downregulation of COX-2 expression, which in turn inhibits the growth, invasiveness, and metastasis of cancer cells. mdpi.com
Colorectal Cancer: COX-2 is often overexpressed in colorectal adenocarcinomas. researchgate.net Studies have shown that this compound can inhibit the growth of colorectal cancer cell lines that express COX-2, such as HCA-7 and Moser-S, but not those that are COX-2 negative, like HCT-116. researchgate.netnih.gov In vivo studies using nude mice xenografted with HCA-7 cells demonstrated a significant reduction in tumor size after treatment with this compound. researchgate.netnih.gov Specifically, a 51% reduction in tumor size was observed after 4 weeks of treatment in one study. researchgate.netnih.gov this compound has also been shown to inhibit the growth of HCA-7 colorectal tumors in nude mice and transplantable colon adenocarcinoma in a murine model. oup.com
Esophageal Squamous Carcinoma: COX-2 is also significantly expressed in esophageal squamous carcinoma. mdpi.com Research suggests that this compound can induce apoptosis in esophageal squamous cell carcinoma (SCC) in vivo by inhibiting the NF-kappaB pathway downstream regulation of COX-2. nih.gov A study involving patients with SCC of the esophagus who received this compound before surgery showed significantly more apoptotic cells in their tumors compared to a control group. nih.gov this compound treatment also decreased the levels of COX-2 mRNA, COX-2 protein, and nuclear NF-kappaB protein, while increasing cytoplasmic I kappaB protein in the cancer tissue. nih.gov
Osteosarcoma: COX-2 is significantly expressed in osteosarcoma. mdpi.com In vitro studies on canine osteosarcoma cells have demonstrated that this compound can induce a time- and dose-dependent inhibition of cellular growth and promote apoptosis. researchgate.net While high doses showed growth inhibition, low doses in some studies resulted in slight stimulation of cellular proliferation. researchgate.net this compound has also been shown to reduce tumor growth in animal models of osteosarcoma. nih.gov A pilot study is underway to assess the combination of this compound with frunevetmab for palliative therapy of feline bone-invasive oral squamous cell carcinomas, which also involves bone degradation similar to osteosarcoma. upenn.edu
Here is a summary of some research findings on this compound in specific malignancies:
| Malignancy | Model/Study Type | Key Finding | Citation |
| Colorectal Cancer | In vivo (nude mice xenografts) | 51% reduction in tumor size after 4 weeks of treatment. | researchgate.netnih.gov |
| Colorectal Cancer | In vitro (HCA-7, Moser-S cell lines) | Inhibited growth of COX-2 expressing cell lines; no effect on COX-2 negative cells. | researchgate.netnih.gov |
| Liver Cancer (HCC) | Clinical Trial (postoperative recurrence) | Disease control rate of 41.8% in recurrent small tumors. | nih.gov |
| Liver Cancer (HCC) | In vitro (HepG2, Bel-7402, Huh-7) | Inhibited migration, invasion, adhesion, and colony formation; upregulated E-cadherin, downregulated MMP-2. | plos.org |
| Esophageal Squamous Carcinoma | In vivo (patients) | Increased apoptotic cells in tumors; decreased COX-2 mRNA/protein and nuclear NF-kappaB; increased cytoplasmic I kappaB. | nih.gov |
| Osteosarcoma | In vitro (canine OS cells) | Time- and dose-dependent inhibition of cellular growth; induced apoptosis. | researchgate.net |
| Osteosarcoma | Animal models | Reduced tumor growth. | nih.gov |
Research in Neuroinflammation and Other Inflammatory Disorders
This compound has been investigated for its potential therapeutic effects in neuroinflammation and other inflammatory disorders due to its anti-inflammatory properties, primarily mediated through the inhibition of COX enzymes. wikipedia.orgmims.comdrugbank.com
In the context of neuroinflammation, this compound has shown the ability to cross the blood-brain barrier, particularly under neuropathological conditions. mdpi.com Experimental models of focal ischemia and stroke have indicated remarkable neuroprotection with this compound treatment. mdpi.com Its neuroprotective effects may involve the modulation of glial scar reactivity and increased axonal sprouting. mdpi.comnih.gov Studies in rats with chronic restraint stress-induced depression-like neuropathology showed that this compound could mitigate depression manifestations and ameliorate brain histopathological alterations. mdpi.com It augmented hippocampal content of neurotransmitters like norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). mdpi.com
Research also suggests that this compound may have antioxidant effects in the brain by increasing the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). selcuk.edu.trmdpi.com In a study using lipopolysaccharide (LPS)-induced brain inflammation in rats, this compound treatment led to increased CAT levels and significantly decreased matrix metalloproteinase (MMP)-9 levels. selcuk.edu.tr
Furthermore, this compound has been explored for nose-to-brain delivery via human serum albumin (HSA) nanoparticles as a potential strategy for treating neuroinflammation, aiming to bypass the blood-brain barrier and achieve higher cerebral concentrations. mdpi.com
Beyond neuroinflammation, this compound is widely used for the symptomatic treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. drugbank.comresearchgate.net Its mechanism of action involves the reversible inhibition of COX-1 and COX-2 enzymes, leading to reduced biosynthesis of prostaglandins (B1171923), which contribute to inflammation, fever, and pain. mims.comdrugbank.com Studies have demonstrated its efficacy in reducing pain and inflammation in these conditions. drugbank.comresearchgate.net this compound has also shown potential in ameliorating hepatic oxidative stress in animal models. mdpi.com Its pleiotropic activity, including antioxidant properties, may enhance the effectiveness of anti-inflammatory treatment in diseases with oxidative stress etiology. mdpi.com
Here is a summary of research findings on this compound in neuroinflammation and other inflammatory disorders:
| Disorder/Condition | Model/Study Type | Key Finding | Citation |
| Neuroinflammation (Stroke) | Experimental model (rats) | Neuroprotective effects; modulated glial scar reactivity; increased axonal sprouting. | mdpi.comnih.gov |
| Neuroinflammation (Depression) | Experimental model (rats with CRS) | Mitigated depression-like neuropathology; ameliorated brain histopathological alterations; augmented hippocampal NE, 5-HT, and DA. | mdpi.com |
| Neuroinflammation | Experimental model (LPS-induced in rats) | Increased brain CAT levels; significantly decreased MMP-9 levels; potential antioxidant effect via increasing antioxidant enzyme production. | selcuk.edu.tr |
| Neuroinflammation | Formulation research | Development of HSA nanoparticles for nose-to-brain delivery to achieve higher cerebral concentration. | mdpi.com |
| Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis | Clinical use and studies | Symptomatic treatment; reduces pain, tenderness, swelling, and stiffness by inhibiting COX enzymes and prostaglandin (B15479496) synthesis. | drugbank.comresearchgate.net |
| Hepatic Oxidative Stress | Animal models | Decreased aluminum- and tetrachloride-induced oxidative stress; ameliorated hepatic oxidative stress and protein carbonylation promoted by ischemia-reperfusion injury. | iu.edumdpi.com |
Adverse Event Profiles and Pharmacovigilance Research
Gastrointestinal Safety Research
Gastrointestinal adverse events are among the most common side effects associated with NSAID therapy. researchgate.netoup.com Research on meloxicam has aimed to determine the incidence of these events and compare its GI safety profile to that of non-selective NSAIDs and other COX-2 inhibitors. researchgate.netresearchgate.netnih.govnih.gov
Incidence of Gastrointestinal Adverse Events (e.g., Dyspepsia, Abdominal Pain)
A cohort study involving over 19,000 patients in general practice in England found that the rate of dyspepsia during the first month of this compound exposure was 28.3 per 1000 patient-months. nih.gov However, in patients who continued treatment, the incidence of dyspepsia decreased in subsequent months. nih.gov Abdominal pain rates were highest in younger age groups in this study. nih.gov
Here is a summary of incidence data for common GI adverse events from the MELISSA study:
| Adverse Event | This compound 7.5 mg (n=4635) | Diclofenac (B195802) 100 mg (n=4688) | P-value |
| Any GI adverse events | 13.31% | 18.71% | < 0.001 |
| Dyspepsia | Significantly less | More | < 0.001 |
| Nausea and Vomiting | Significantly less | More | < 0.05 |
| Abdominal Pain | Significantly less | More | < 0.001 |
| Diarrhoea | Significantly less | More | < 0.001 |
*Data extracted from MELISSA Study results researchgate.net.
Risk of Serious Gastrointestinal Events (e.g., Perforation, Ulceration, Bleeding)
Serious gastrointestinal events, including perforation, ulceration, and bleeding (PUBs), are severe complications associated with NSAID use. cbg-meb.nlresearchgate.net These events can occur at any time, with or without warning symptoms, and the risk is higher with increasing NSAID doses, in elderly patients, and in those with a history of ulcers or GI bleeding. cbg-meb.nl
In the MELISSA trial, five patients on this compound experienced a perforation, ulcer, or bleed compared to seven patients on diclofenac, a difference that was not statistically significant. researchgate.net No endoscopically verified ulcer complication was detected in the this compound group in this study, whereas four were observed in the diclofenac group. researchgate.net
A cohort study in general practice reported 33 cases of upper gastrointestinal hemorrhage during this compound treatment, corresponding to a rate of 0.4 per 1000 months of exposure. nih.gov Peptic ulcers were reported in 19 patients during this compound exposure, a rate of 0.3 per 1000 months of exposure. nih.gov A history of gastrointestinal disorder in the previous year was associated with an increased rate of peptic ulcer (rate ratio: 4.0; 95% confidence interval: 1.4, 13.2). nih.gov
A pooled analysis of clinical trials involving over 24,000 patients assessed the risk of serious upper GI events (gastric or duodenal perforation, gastric outlet obstruction, or hemodynamically important upper GI bleeding). nih.gov Patients receiving this compound 7.5 mg daily had a 0.03% risk of these events, which was significantly lower than the risk in those receiving diclofenac, naproxen (B1676952), or piroxicam (B610120). nih.gov With the 15 mg daily dose of this compound, the risk was significantly lower only when compared with piroxicam. nih.gov A larger pooled analysis of over 27,000 patients also concluded that the risk of clinically significant upper GI events with this compound is dose-dependent and low at the recommended doses of 7.5 mg and 15 mg. bmj.com
A meta-analysis found that patients using this compound experienced fewer PUBs compared with non-COX-2 selective NSAIDs (Odds Ratio 0.52, 95% CI: 0.28, 0.96). nih.govnih.gov
Comparative Gastrointestinal Safety Profile with Non-selective NSAIDs and Other COX-2 Inhibitors
Numerous studies have compared the gastrointestinal safety profile of this compound with that of non-selective NSAIDs and other COX-2 inhibitors. This compound's preferential inhibition of COX-2 is hypothesized to contribute to a lower incidence of GI toxicity compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2. researchgate.netnih.govoup.com
Comparative studies, such as the MELISSA trial, have demonstrated a superior GI tolerability profile for this compound (7.5 mg/day) compared to diclofenac (100 mg/day), with significantly fewer GI adverse events reported in the this compound group. researchgate.netrxfiles.ca Similarly, the SELECT trial showed improved GI tolerability of this compound compared with piroxicam. bmj.com
A meta-analysis confirmed that this compound is associated with fewer GI adverse events, including dyspepsia and PUBs, and less frequent discontinuation due to GI events, compared to non-COX-2 selective NSAIDs. nih.govnih.gov
While head-to-head trials directly comparing this compound with other selective COX-2 inhibitors like celecoxib (B62257) or rofecoxib (B1684582) are limited, some observational data and meta-analyses provide insights. rxfiles.caima-press.net A network meta-analysis suggested no significant differences in the incidence of complicated and uncomplicated ulcers between coxibs (as a group) and moderately selective NSAIDs, including this compound. ima-press.net Another study comparing prescription-event monitoring data found no significant difference in the incidence of complicated upper GI conditions (perforations/bleeding) between rofecoxib and this compound. oup.com However, some studies suggest that the true comparative safety profile, especially regarding serious events, requires large-scale, long-term trials. nih.gov
Summary of comparative GI safety findings:
| Comparison | Outcome | This compound vs. Comparator Findings | Source(s) |
| This compound vs. Diclofenac | Overall GI adverse events | Significantly fewer with this compound | researchgate.netrxfiles.ca |
| This compound vs. Diclofenac | Dyspepsia, Abdominal Pain, Nausea, Diarrhea | Significantly less with this compound | researchgate.netrxfiles.caunair.ac.id |
| This compound vs. Diclofenac | Serious GI events (PUBs) | Trend favoring this compound, not always statistically significant in short-term studies | researchgate.netrxfiles.ca |
| This compound vs. Piroxicam | Overall GI adverse events | Significantly fewer with this compound | oup.combmj.com |
| This compound vs. Piroxicam | Serious GI events (PUBs) | This compound better tolerated, reaching statistical significance in some analyses | nih.govoup.com |
| This compound vs. Naproxen | Serious GI events (PUBs) | This compound 7.5 mg had significantly lower risk; 15 mg risk similar to naproxen in one analysis | nih.gov |
| This compound vs. Non-selective NSAIDs (Meta-analysis) | Overall GI adverse events | Fewer with this compound (OR 0.64) | nih.govnih.gov |
| This compound vs. Non-selective NSAIDs (Meta-analysis) | Dyspepsia | Less with this compound (OR 0.73) | nih.govnih.gov |
| This compound vs. Non-selective NSAIDs (Meta-analysis) | PUBs | Fewer with this compound (OR 0.52) | nih.govnih.gov |
| This compound vs. Rofecoxib | Complicated upper GI conditions | No significant difference in incidence or time to first event in one observational study | oup.com |
| This compound vs. Coxibs (Network Meta-analysis) | Complicated and uncomplicated ulcers | No significant differences in incidence (group analysis) | ima-press.net |
Cardiovascular Safety Research
The use of NSAIDs, including COX-2 inhibitors, has been associated with an increased risk of serious cardiovascular thrombotic events. racgp.org.au Research on this compound has evaluated its potential for such risks and its impact on patients with pre-existing cardiovascular conditions.
Thromboembolic Complications and Cardiovascular Event Risk
NSAIDs can increase the risk of serious cardiovascular thrombotic events, such as myocardial infarction and stroke, which can be fatal. racgp.org.au This risk can occur early in treatment and may increase with the duration of use. this compound is contraindicated in the setting of coronary artery bypass graft (CABG) surgery.
A pooled analysis of clinical trials found that the risk of thromboembolic events in patients treated with this compound (at either 7.5 mg or 15 mg daily doses) was lower than with diclofenac but similar to that observed with piroxicam and naproxen. nih.gov Another meta-analysis reported that patients using both COX-2 specific inhibitors and non-specific NSAIDs, including this compound, showed an increased risk of acute myocardial infarction in patients with arthritis. dovepress.com
A population-based nested case-control study investigating the risk of myocardial infarction found that the adjusted odds ratio of MI for current this compound users compared to remote users was 1.38 (1.17–1.63). nih.gov This study also reported adjusted odds ratios for naproxen (1.12) and diclofenac (1.37). nih.gov
Intravenous this compound in studies for acute pain showed similar rates of cardiovascular events between treatment groups and placebo. bmj.com
Impact on Patients with Pre-existing Cardiovascular Conditions (e.g., Hypertension, Hypercholesterolemia, Diabetes)
Patients with pre-existing cardiovascular conditions, such as hypertension, hypercholesterolemia, and diabetes, are generally at a higher risk of cardiovascular events. nih.govresearchgate.netnih.gov The use of NSAIDs in these populations requires careful consideration.
Studies have indicated that long-term administration of this compound can lead to an increase in blood pressure, both in patients without established cardiovascular disease and in patients with hypertension who are already receiving antihypertensive medication. medarhive.ru NSAIDs are known to potentially reduce the efficacy of antihypertensive therapy and worsen hypertension.
Patients with traditional cardiovascular risk factors, including diabetes, hypertension, and hyperlipidemia, as well as those with a history of ischemic heart disease and stroke, have a higher prevalence of myocardial infarction. nih.gov While this compound may present a moderate risk for cardiovascular complications compared to some other NSAIDs like diclofenac and etoricoxib, its use in patients with pre-existing cardiovascular conditions warrants caution and careful monitoring. cbg-meb.nlima-press.net Clinical guidelines may not recommend this compound as the agent of choice in hypertensive patients receiving antihypertensive therapy or in those with medium cardiovascular risk scores.
Hepatic Safety Research
Research into the hepatic safety of this compound has explored the incidence of liver enzyme elevations, the occurrence of clinically apparent liver injury, and potential mechanisms underlying these effects.
Incidence of Serum Aminotransferase Elevations
Prospective studies have indicated that up to 7% of patients receiving this compound may experience at least transient elevations in serum aminotransferase levels. These elevations often resolve spontaneously, even with continued administration of the drug and without dose modification. nih.gov More significant elevations, defined as exceeding three times the upper limit of normal, have been reported in approximately 1% of patients in clinical trials. healthline.commedcentral.com Borderline elevations (less than three times the upper limit of normal) of one or more liver function tests may occur in up to 15% of patients treated with NSAIDs, including this compound. rxlist.com
Cases of Clinically Apparent Liver Injury (Jaundice, Cholestasis, Hepatocellular Patterns)
Clinically apparent liver injury with jaundice associated with this compound is considered rare, with primarily individual case reports published. nih.gov The latency to onset in reported cases has typically been short, ranging from 1 to 5 weeks. nih.gov Both cholestatic and hepatocellular patterns of enzyme elevations have been described in these rare instances. nih.gov While immunoallergic features are usually not prominent and autoantibodies are rare, a single case report has suggested autoimmune hepatitis potentially triggered by this compound therapy. nih.govhealthline.com In a study examining NSAID-induced liver injury cases, this compound was attributed in a small number of instances, with injury developing within 13 to 24 days and presenting with jaundice, and occasionally fever or rash. healthline.com Severe, sometimes fatal, hepatic reactions such as fulminant hepatitis, liver necrosis, and hepatic failure have been reported rarely with NSAID use, including this compound. healthline.commedcentral.com
Mechanisms of Hepatotoxicity and Recovery Dynamics
The precise mechanism underlying this compound-induced hepatotoxicity is not fully understood. nih.gov However, some research suggests that NSAID-associated hepatotoxicity may be augmented by concurrent hepatic copper accumulation in certain animal models. msdvetmanual.com It is suspected that idiosyncratic reactions, rather than intrinsic toxicity, are the primary mechanism for liver injury caused by typical NSAIDs. nih.gov Recovery from this compound-associated liver injury is typically rapid once the medication is discontinued. nih.govhealthline.com The severity of liver injury can range from asymptomatic aminotransferase elevations to symptomatic hepatitis with or without jaundice; fatal and chronic cases have not been commonly described. nih.gov
Renal Safety Research
The renal safety of this compound has been evaluated regarding its effects on kidney function and the risk of renal dysfunction, as well as its influence on renal blood flow.
Effects on Renal Function and Risk of Renal Dysfunction
NSAIDs, including this compound, can potentially interfere with proper kidney function by reducing the production of prostaglandins (B1171923), which are important for maintaining renal blood flow and filtration. pharmacyplanet.comdroracle.ai This can become a concern when the drug reduces blood flow to the kidneys, limiting their ability to filter waste effectively. pharmacyplanet.com While short-term use in healthy individuals typically poses little risk, the potential for kidney damage increases with pre-existing kidney issues or long-term use, especially at higher doses. pharmacyplanet.com Long-term use of NSAIDs like this compound can reduce the kidneys' ability to function efficiently, potentially leading to acute kidney injury (AKI), which is often reversible upon discontinuation of the drug, but can lead to permanent damage if untreated. pharmacyplanet.com this compound should generally be avoided in patients with chronic kidney disease (CKD), particularly those with advanced CKD, due to a high risk of further damage. droracle.ai In patients with mild to moderate CKD, close monitoring of kidney function is recommended if this compound is used, and alternative pain management options should be considered. droracle.ai A population-based case-control study found a statistically significant increased risk of CKD for current users of oxicams, including this compound, suggesting that long-term exposure may contribute to this risk. plos.org
Hematological Effects Research (e.g., Anemia, Platelet Aggregation, Bleeding Time, White Cell Count)
Research into the hematological effects of this compound has focused on its potential impact on various blood parameters. Anemia has been reported, particularly in patients undergoing long-term therapy, and may be linked to occult or gross blood loss, fluid retention, or effects on erythropoiesis. medcentral.comnih.gov Monitoring of hemoglobin concentration or hematocrit is recommended if signs or symptoms of anemia occur during treatment. medcentral.comnih.gov
Studies have generally indicated that this compound has minimal or no notable effects on platelet aggregation or bleeding times at therapeutic doses, especially when compared to non-selective NSAIDs like naproxen or indomethacin. researchgate.netmedcentral.comresearchgate.netoup.comresearchgate.netnih.govnih.gov While NSAIDs as a class can inhibit platelet aggregation and prolong bleeding time, this compound's effect on platelet function is considered quantitatively less, of shorter duration, and reversible compared to aspirin (B1665792). nih.gov However, some research, particularly in animal models or using supratherapeutic doses, has shown that this compound can decrease platelet counts and increase clotting time. researchgate.net
Changes in white blood cell counts have also been observed in some studies. Research in rats indicated a significant decrease in neutrophils and significant increases in monocytes and lymphocytes following subchronic exposure to this compound. researchgate.net Another study in cattle suggested that this compound treatment reduced stress-induced neutrophilia and circulating monocyte counts. nih.gov Disturbances of blood count have been described in patients taking this compound. pediatriconcall.com
Data from a pooled analysis of intravenous this compound studies reported anemia events across different dose groups and placebo. bmj.com
| Treatment Group | Subjects (n) | Anemia Events (n) | Anemia Events (%) |
|---|---|---|---|
| Placebo | 517 | 7 | 1.4 |
| Intravenous this compound 5-15 mg | 327 | 26 | 8.0 |
| Intravenous this compound 30 mg | 910 | 23 | 2.5 |
| Intravenous this compound 60 mg | 189 | 18 | 9.5 |
This analysis also noted that the increase in anemia rates associated with concomitant use of antithrombotic medications was proportional for subjects in the intravenous this compound 30 mg and placebo groups. bmj.com Hematoma events were also reported across treatment groups. bmj.com
| Treatment Group | Hematoma Events (n) | Hematoma Events (%) |
|---|---|---|
| Placebo | 0 | 0 |
| Intravenous this compound 5-15 mg | 2 | 0.6 |
| Intravenous this compound 30 mg | 3 | 0.3 |
| Intravenous this compound 60 mg | 1 | 0.5 |
Rarely, NSAID use, including this compound, has been associated with potentially severe blood dyscrasias such as agranulocytosis and thrombocytopenia. aap.org
Other Systemic Adverse Events (e.g., Musculoskeletal, Skin, Respiratory Disorders)
Beyond hematological effects, this compound has been associated with other systemic adverse events, including those affecting the musculoskeletal system, skin, and respiratory system.
Musculoskeletal system disorders have been reported in clinical studies. In a long-term study evaluating this compound therapy in patients with rheumatoid arthritis, 21% of patients experienced musculoskeletal system disorders. oup.comnih.govresearchgate.net
Skin disorders are also among the reported adverse events. Rashes are common, and serious, potentially fatal, skin reactions such as exfoliative dermatitis, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN) can occur, sometimes without warning. medcentral.comfda.govpatsnap.commayoclinic.orgnih.gov Patients should be advised to discontinue this compound at the first sign of rash or other hypersensitivity reactions. medcentral.comfda.govnih.gov Phototoxic reactions, visible as skin changes resembling sunburn, can occur due to the interaction between UVA radiation and this compound, particularly with long-term use and potential drug accumulation in skin tissues. nih.gov
Respiratory disorders, such as upper respiratory tract infections and coughing, have been reported in clinical trials. medcentral.comnih.gov In the long-term rheumatoid arthritis study, 15% of patients experienced respiratory disorders. oup.comnih.govresearchgate.net Hypersensitivity reactions, including bronchospasm, have also been reported. pediatriconcall.com Studies in patients with aspirin-hypersensitive asthma and/or nasal polyps have investigated the safety of this compound, with some patients experiencing asthmatic reactions upon challenge. karger.com However, other studies suggest this compound may be a safe alternative in some such patients, although oral challenge by an experienced allergist is recommended for high-risk individuals. karger.com Research in cattle exploring the impact of this compound on respiratory health outcomes has yielded conflicting results, suggesting the need for further investigation into the relationship between NSAID administration and potential treatment risks in this context. avma.orgtdl.orgtdl.org
Other systemic effects reported in pharmacovigilance data include gastrointestinal disorders (which were outside the scope of this article but are frequently reported with NSAIDs), headache, dizziness, edema, and influenza-like illness. medcentral.comnih.gov
| Adverse Event Category | Examples Reported | Incidence in Select Studies |
| Hematological | Anemia, Platelet aggregation changes, Bleeding time prolongation, White cell count changes, Thrombocytopenia, Agranulocytosis | Anemia: 1.4% to 9.5% (IV this compound) bmj.com, Platelet aggregation: Minimal/None at therapeutic doses researchgate.netoup.comresearchgate.net |
| Musculoskeletal | Musculoskeletal system disorders, Back pain, Muscle spasms, Musculoskeletal pain | 21% in a long-term RA study oup.comnih.govresearchgate.net |
| Skin | Rash, Exfoliative dermatitis, Stevens-Johnson syndrome, Toxic epidermal necrolysis, Phototoxicity | 18% in a long-term RA study oup.comnih.govresearchgate.net, Serious reactions can occur without warning medcentral.comfda.gov |
| Respiratory | Upper respiratory tract infection, Coughing, Bronchospasm | 15% in a long-term RA study oup.comnih.govresearchgate.net, Upper respiratory tract infection: >2% medcentral.com |
Drug Drug Interactions Research
Pharmacokinetic Interactions
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of meloxicam or concomitant medications.
Interactions with Cytochrome P450 Inhibitors (e.g., CYP2C9, CYP3A4 inhibitors)
This compound is primarily metabolized by cytochrome P-450 (CYP) isoenzyme 2C9, with a minor contribution from CYP3A4. medcentral.comnih.gov Concomitant use of strong inhibitors of CYP2C9, such as fluconazole (B54011) or amiodarone, may lead to increased plasma concentrations of this compound. medcentral.com In vitro and in silico studies using Cunninghamella blakesleeana as a model organism, which possesses enzymes akin to mammalian metabolism, have shown that specific CYP2C9 inhibitors like fenofibrate, sertraline, clopidogrel, and fluvoxamine (B1237835) can concentration-dependently inhibit the metabolism of this compound to its main metabolite, 5-OH methyl this compound. nih.govnih.govresearchgate.net Fenofibrate was indicated as a potent inhibitor in these studies, followed by sertraline, clopidogrel, and fluvoxamine. nih.govresearchgate.net This suggests that co-administration with CYP2C9 inhibitors could potentially increase systemic exposure to this compound in humans.
Effects on Plasma Levels of Concomitant Medications (e.g., Lithium, Methotrexate (B535133), Digoxin)
Lithium: NSAIDs, including this compound, have been reported to increase plasma lithium levels and reduce its renal clearance. medsinfo.com.aunih.govtmda.go.tz This effect is attributed to the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which in turn stimulates sodium and lithium reabsorption in the renal tubules. researchgate.netdroracle.ai A study in healthy volunteers receiving 15 mg of this compound daily showed a moderate increase in lithium plasma concentrations. Lithium predose concentrations and area under the curve (AUC) values both increased by 21% when coadministered with this compound compared to lithium alone. researchgate.netnih.govnih.gov The maximum plasma lithium concentration (Cmax) also increased by 16%. nih.govnih.gov The total plasma clearance of lithium was lower with concomitant this compound administration (82.5% of the value for lithium alone). researchgate.netnih.govnih.gov While this increase was considered to be of low clinical relevance in healthy volunteers, the narrow therapeutic range of lithium necessitates careful monitoring of lithium plasma concentrations in patients receiving both medications. tmda.go.tzresearchgate.netdroracle.ainih.govnih.gov
Methotrexate: NSAIDs can reduce the tubular secretion of methotrexate, potentially increasing its plasma concentrations and the risk of toxicity. medsinfo.com.autmda.go.tz Caution is advised when NSAIDs and methotrexate are given within 3 days of each other, as methotrexate plasma levels may increase. medsinfo.com.autmda.go.tz Although a short-term study in patients with rheumatoid arthritis receiving 15 mg intravenous methotrexate weekly did not show a statistically significant effect of this compound on methotrexate pharmacokinetics, the haematological toxicity of methotrexate can be amplified by NSAIDs. medsinfo.com.aunih.gov Therefore, close monitoring of blood cell counts and renal function is recommended, especially in patients with impaired renal function or those receiving higher doses of methotrexate. medsinfo.com.autmda.go.tz
Digoxin (B3395198): Clinical studies and in vitro testing have investigated the potential interaction between this compound and digoxin. This compound 15 mg once daily for 7 days did not alter the plasma concentration profile of digoxin after beta-acetyldigoxin (B194529) administration for 7 days at clinical doses. medsinfo.com.aufda.gov In vitro testing found no protein binding drug interaction between digoxin and this compound. medsinfo.com.aufda.gov While some reports suggest NSAIDs may increase digoxin serum concentration and prolong its half-life, data have been conflicting, and the exact mechanism is unknown but may relate to reduced renal clearance of digoxin. nih.govdrugs.com A study in healthy volunteers found that co-treatment with this compound had no effect on the pharmacokinetics of oral digoxin. nih.gov
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when the pharmacological effects of this compound and other drugs are altered when given together, without changes in their pharmacokinetic profiles.
Increased Risk of Gastrointestinal Bleeding with Anticoagulants and Antiplatelet Agents
Concomitant use of this compound with anticoagulants (such as warfarin) and antiplatelet agents (such as aspirin (B1665792) or clopidogrel) significantly increases the risk of bleeding and hemorrhage. medsinfo.com.augoodrx.comaddictionresource.comro.co NSAIDs, including this compound, can impair platelet function, which is essential for hemostasis. singlecare.comdrugs.com When combined with medications that also reduce blood clotting, such as vitamin K antagonists (e.g., warfarin) or antiplatelet agents, the risk of serious gastrointestinal bleeding, ulcers, and other hemorrhagic complications is substantially elevated. goodrx.comsinglecare.compdr.netnih.gov Studies have shown a significantly increased incidence of GI adverse effects when NSAIDs are used concomitantly with low-dose aspirin. fda.govmedicalnewstoday.com A retrospective study indicated that the use of this compound was a risk factor for increased INR (International Normalized Ratio), a measure of blood clotting time, in patients taking warfarin. medscape.com
Interactions with Antihypertensive Agents and Diuretics
This compound and other NSAIDs can reduce the effectiveness of various antihypertensive agents, including ACE inhibitors, angiotensin II receptor blockers (ARBs), and beta-blockers. goodrx.comsinglecare.comdrugs.comnih.gov This interaction is thought to be due to the inhibition of renal prostaglandin synthesis by NSAIDs, which can affect renal blood flow and fluid homeostasis, counteracting the blood pressure-lowering effects of these medications. singlecare.comcomfortrecoveryllc.com Concomitant use of this compound with ACE inhibitors or ARBs in certain patients, particularly the elderly or those with volume depletion or renal impairment, may also increase the risk of reversible deterioration of renal function, including acute renal failure. medcentral.comgoodrx.comcomfortrecoveryllc.com
Similarly, NSAIDs can reduce the natriuretic (sodium excretion) effect of loop diuretics (e.g., furosemide) and thiazide diuretics (e.g., hydrochlorothiazide) in some patients by inhibiting renal prostaglandin synthesis. medcentral.commedsinfo.com.aunih.gov This can lead to decreased diuretic and antihypertensive effects and an increased risk of kidney problems, especially in patients with pre-existing conditions like heart failure or liver disease. singlecare.compdr.net While some studies with this compound and furosemide (B1674285) have not demonstrated a reduction in natriuretic effect, monitoring for signs of worsening renal function and adequacy of diuretic and antihypertensive effects is recommended when these medications are used together. medcentral.commedsinfo.com.aufda.govdrugs.com
Synergistic or Antagonistic Effects with Other NSAIDs and Corticosteroids
Combining this compound with other NSAIDs is generally not recommended due to the increased risk of additive serious gastrointestinal toxicity, including bleeding, ulceration, and perforation. goodrx.comsinglecare.comdrugs.commedicalnewstoday.comnih.gov While some studies suggest that combining NSAIDs might not provide greater therapeutic effect than using a single NSAID, the risk of adverse effects is significantly increased. medicalnewstoday.com
Concomitant use of this compound with corticosteroids also increases the potential for serious gastrointestinal toxicity, such as ulcers and bleeding. singlecare.compdr.netnih.gov Both this compound and corticosteroids can irritate the stomach lining and reduce the production of protective prostaglandins (B1171923), leading to synergistic adverse effects on the GI mucosa. pdr.net The risk appears to be primarily associated with oral or injectable corticosteroids rather than topical forms. pdr.net Caution is particularly advised in patients with a history of peptic ulcer disease or GI bleeding, and in elderly or debilitated patients.
Interactions with Antidepressants (SSRIs, SNRIs)
Concomitant use of this compound, a nonsteroidal anti-inflammatory drug (NSAID), with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) has been associated with an increased risk of bleeding events, particularly upper gastrointestinal bleeding. medicalnewstoday.comgoodrx.comggcmedicines.org.ukdrugs.com This increased risk is attributed to the pharmacodynamic synergy between these drug classes. medscape.com
The mechanism underlying this interaction involves the role of serotonin in hemostasis. Serotonin is released by platelets following vascular injury and contributes to platelet aggregation. ggcmedicines.org.ukdrugs.comdrugs.com SSRIs and SNRIs inhibit the reuptake of serotonin into platelets by blocking the serotonin transporter. ggcmedicines.org.uk This inhibition leads to decreased storage of serotonin in platelet dense granules, impairing platelet function and potentially increasing bleeding risk. ggcmedicines.org.uknih.gov Simultaneously, NSAIDs like this compound inhibit cyclooxygenase, blocking the formation of thromboxane (B8750289) A2, which is crucial for platelet aggregation, resulting in prolonged bleeding time. ggcmedicines.org.uk The combined effect of impaired serotonin-dependent platelet aggregation by SSRIs/SNRIs and inhibited thromboxane-dependent platelet aggregation by this compound leads to a heightened risk of bleeding compared to the use of either drug alone. ggcmedicines.org.uk Some research suggests this combined risk could be between 2 and 4-fold higher than the risk associated with using either medication individually. ggcmedicines.org.uk
Studies and clinical observations have confirmed this association, documenting bleeding events ranging from minor occurrences like ecchymosis and petechiae to more severe and potentially life-threatening hemorrhages. drugs.comdrugs.com Risk factors such as high-dose or prolonged NSAID use, age over 65, a history of gastrointestinal ulcer or bleeding, and concomitant use of other medications affecting hemostasis can further increase this risk. ggcmedicines.org.uk
Interactions with Specific Cancer Drugs (e.g., Pemetrexed)
The concomitant administration of this compound with the chemotherapy medication Pemetrexed has been shown to increase the risk of Pemetrexed-associated toxicities, including myelosuppression, renal toxicity, and gastrointestinal toxicity. axsome.compharmgkb.orgnih.govmedcentral.com
Pemetrexed is primarily eliminated unchanged through the kidneys, largely via active secretion mediated by organic anion transporter 3 (OAT3). drugbank.commims.com NSAIDs, including this compound, can decrease the renal excretion rate of Pemetrexed, leading to higher serum levels of the cancer drug. drugbank.comdrugbank.com This interaction is thought to be related to competition for renal elimination pathways or NSAID-induced changes in renal function. medscape.comhpra.ie
Research indicates that in patients with mild to moderate renal impairment (creatinine clearance from 45 to 79 mL/min), the coadministration of this compound with Pemetrexed necessitates close monitoring for myelosuppression, renal, and gastrointestinal toxicity. axsome.compharmgkb.orgnih.govmedcentral.comhpra.ie For these patients, it is recommended to interrupt this compound administration for at least five days before, on the day of, and for two days following Pemetrexed administration. axsome.compharmgkb.orgnih.govmedcentral.comhpra.ie In patients with severe renal impairment (creatinine clearance below 45 mL/min), the concomitant use of this compound with Pemetrexed is generally not recommended. pharmgkb.orghpra.ie Even in patients with normal renal function (creatinine clearance 80 mL/min), doses of 15 mg this compound may decrease Pemetrexed elimination and potentially increase the occurrence of Pemetrexed adverse events, warranting caution and close monitoring. hpra.ie
Research in Special Populations
Geriatric Population: Efficacy and Safety Considerations
Pharmacokinetic studies in elderly males (≥ 65 years of age) showed meloxicam plasma concentrations and steady-state pharmacokinetics similar to young males. hres.cafda.gov However, elderly females (≥ 65 years of age) had a 47% higher AUCss and 32% higher Cmax ss compared to younger females (< 55 years of age) after body weight normalization. hres.ca Despite these increased total concentrations in elderly females, the adverse event profile was comparable for both elderly patient populations in one study. hres.ca A smaller free fraction of this compound was found in elderly female patients compared to elderly male patients. hres.cafda.gov
A long-term study evaluating this compound 15 mg daily in patients with rheumatoid arthritis, including those aged 19-84 years, found that plasma levels of this compound were increased by 26% in patients aged >65 years when compared with younger patients. oup.com However, the magnitude of this effect was not considered clinically relevant in that study. oup.com
Pediatric Population: Research in Juvenile Rheumatoid Arthritis
Research has evaluated the use of this compound in the pediatric population, specifically in children with juvenile idiopathic arthritis (JIA), also historically referred to as juvenile rheumatoid arthritis (JRA). mayoclinic.orgindianpediatrics.netclinexprheumatol.orgfda.govresearchgate.netbarnlakarforeningen.sedrugbank.com The safety and effectiveness of this compound in pediatric JRA patients aged 2 to 17 years have been evaluated in clinical trials. fda.gov
A systematic review and network meta-analysis involving eight randomized controlled trials with 1112 JIA patients receiving various NSAIDs, including this compound, reported that there were no statistically significant differences between the studied NSAIDs in terms of efficacy or safety. indianpediatrics.netresearchgate.net The duration of these treatments ranged from 2 weeks to 24 weeks. indianpediatrics.net
In a phase I/II study with an open extension lasting up to 52 weeks, the safety, efficacy, and pharmacokinetics of this compound in JRA were investigated. researchgate.net this compound oral suspension at 0.25 mg/kg once daily was administered to 36 patients with JRA. researchgate.net A response according to PRINTO outcome criteria was observed in 44% of patients at Week 4, 62% at Week 12, and 74% at Week 52. researchgate.net Drug-related adverse events were observed in 5 patients. researchgate.net Pharmacokinetic evaluation in this study showed that the maximum plasma concentration (Cmax) and AUC tended to be lower in younger children (2-6 years) compared to older children (7-14 years), while weight-normalized clearance appeared to be higher in the younger group. hres.caresearchgate.net Plasma elimination half-life (13 hours) was similar in all pediatric patients and tended to be shorter than in adults (15-20 hours). hres.caresearchgate.net
An international, multicenter, double-blind, randomized clinical trial evaluated the short-term (3 months) and long-term (12 months) efficacy and safety of two different doses of this compound oral suspension compared with naproxen (B1676952) oral suspension in children with oligoarticular-course or polyarticular-course JIA. researchgate.net Response rates according to the ACR pediatric 30 criteria improved from month 3 to month 12 in both this compound groups and the naproxen group, with no statistically significant differences in response rates observed between the groups. researchgate.net There were no differences in the frequency of adverse events or abnormal laboratory values between the three groups over the 12-month treatment period. researchgate.net
The this compound JRA development program included a total of 470 patients with pauci and polyarticular course JRA studied across three trials. fda.gov Within these trials, 387 patients with JRA received this compound, and 153 patients received naproxen. fda.gov The safety profile of this compound was considered comparable to that of naproxen over the course of these trials, with adverse events being representative of those expected in a pediatric population, as part of the natural history of JRA, or with NSAID treatment. fda.gov
Appropriate studies have been performed to date demonstrating the usefulness of this compound oral liquid or tablets to treat JRA in children 2 years of age and older, as well as disintegrating tablets in children 2 years of age and older weighing 60 kg or more. mayoclinic.org However, appropriate studies have not been performed on the relationship of age to the effects of this compound capsules in the pediatric population, and safety and efficacy have not been established for this formulation. mayoclinic.org
Research in Pregnant and Lactating Populations
Research on this compound use during pregnancy in humans is limited, and there are no published data specifically concerning the safety of maternal this compound use in human pregnancy to provide an adequate evidence-based assessment of fetal risks following gestational exposure. uktis.org However, the use of NSAIDs in pregnancy has been associated with potential increased risks of miscarriage, persistent pulmonary hypertension of the newborn (PPHN), oligohydramnios, premature closure of the ductus arteriosus (DA), structural cardiovascular defects, and other congenital anomalies. uktis.orgmedicinesinpregnancy.org These data are limited, confounded, and often conflicting, necessitating further research to define the risks more accurately. uktis.org
Exposure to NSAIDs after 20 weeks of gestation has been associated with increased risks of premature closure of the DA and oligohydramnios, effects thought to be mediated by the inhibition of prostaglandin (B15479496) synthesis. uktis.orgmedicinesinpregnancy.org Conflicting findings exist regarding the risks of PPHN following antenatal NSAID use. uktis.org Given the limited data for this compound specifically, a possible class effect for these associations should be considered for all NSAIDs. uktis.org Animal studies have revealed evidence of embryofetal harm with this compound, including embryolethality and malformations at doses equivalent to or higher than the maximum human recommended dose. drugs.com An increased incidence of dystocia, delayed parturition, and decreased offspring survival was reported in animal studies with this compound administration during late gestation and lactation at clinically relevant doses. drugs.com
Regarding lactation, the safety of this compound during breastfeeding is not directly addressed in some studies. droracle.aidroracle.ai However, studies suggest that short-term use of NSAIDs in general appears compatible with breastfeeding. droracle.aidroracle.ai The American College of Rheumatology guideline conditionally recommends the use of NSAIDs, including this compound, during breastfeeding. droracle.aidroracle.ai Maternal administration of most NSAIDs results in low infant exposure via breastmilk. droracle.ai this compound is considered conditionally acceptable during breastfeeding and can be used with caution. droracle.aidroracle.ai
Research in Patients with Specific Organ Impairments (e.g., Moderate Renal or Hepatic Impairment)
Studies have investigated the pharmacokinetics of this compound in patients with varying degrees of renal and hepatic impairment.
Renal Impairment: No dosage adjustment of oral this compound is necessary in patients with mild to moderate renal impairment. medcentral.comhres.cafda.govfda.govdrugbank.comnih.govoup.comdrugs.comnps.org.aumedsafe.govt.nz This applies to patients with a creatinine (B1669602) clearance greater than 15 mL/min or greater than 25 mL/min depending on the source. hres.cafda.govnih.govnps.org.aumedsafe.govt.nz Patients with severe renal insufficiency have not been adequately studied, and the use of oral this compound in such patients is generally not recommended. medcentral.comhres.cafda.govfda.govnih.govdrugs.com
In subjects with different degrees of renal insufficiency, total drug plasma concentrations decreased with the degree of renal impairment while free AUC values were similar. hres.cafda.govnih.gov Total clearance of this compound increased in these patients, likely due to an increase in the free fraction leading to increased metabolic clearance. hres.cafda.govnih.gov Following a single dose, free Cmax plasma concentrations were higher in patients with renal failure on chronic hemodialysis compared to healthy volunteers. hres.cafda.gov Hemodialysis did not lower the total drug concentration in plasma, and this compound is not removed by dialysis. hres.cafda.gov If this compound is used in patients undergoing hemodialysis, a maximum recommended dosage is specified. medcentral.com
Patients with impaired renal function are at greater risk of dose-dependent reduction in prostaglandin formation and renal blood flow, which may precipitate renal decompensation. fda.govfda.gov
Hepatic Impairment: No dosage adjustment of oral this compound is necessary in patients with mild to moderate hepatic impairment. medcentral.comhres.cafda.govdrugbank.comoup.comdrugs.comnps.org.aumedsafe.govt.nzdrugs.com Patients with severe hepatic impairment have not been adequately studied. medcentral.comhres.cafda.govdrugs.comdrugs.com
Following a single 15 mg dose of this compound, there was no marked difference in plasma concentrations in subjects with mild (Child-Pugh Class I) and moderate (Child-Pugh Class II) hepatic impairment compared to healthy volunteers. hres.ca Protein binding of this compound was not affected by hepatic insufficiency. hres.cadrugs.com
This compound is extensively metabolized in the liver and may cause hepatotoxicity, so it should be used with caution in patients with hepatic impairment. medcentral.comdrugs.com Borderline elevations of liver function tests may occur in some patients treated with NSAIDs, including this compound. medcentral.comhealthline.com Meaningful elevations (3 times the upper limit of normal) of serum ALT or AST concentration have been reported in approximately 1% of patients receiving other NSAIDs. medcentral.com Severe, sometimes fatal, hepatic reactions have been reported rarely with NSAIDs. medcentral.comhealthline.com
Data Tables
Table 1: Pharmacokinetic Parameters of this compound in Pediatric and Adult Populations
| Population Group | Mean Elimination Half-life (h) | Tendency Compared to Adults | Source |
| Younger Children (2-6 yrs) | 13 | Shorter | hres.ca |
| Older Children (7-14 yrs) | 13 | Shorter | hres.ca |
| Adults | 15-20 | - | hres.ca |
| Elderly Females (≥ 65 yrs) | Similar to Young Females | - | hres.ca |
| Elderly Males (≥ 65 yrs) | Similar to Young Males | - | hres.ca |
Table 2: this compound Pharmacokinetics in Renal Impairment
| Renal Impairment Level | Total Plasma Concentrations | Free AUC Values | Total Clearance | Dosage Adjustment Needed? | Source |
| No/Mild | Similar | Similar | - | No | nih.gov |
| Moderate | Decreased | Similar | Increased | No | hres.cafda.govnih.gov |
| Severe | Not adequately studied | - | - | Not recommended | medcentral.comhres.cafda.govfda.govnih.govdrugs.com |
Table 3: this compound Pharmacokinetics in Hepatic Impairment
| Hepatic Impairment Level | Plasma Concentrations (Single 15mg dose) | Protein Binding | Dosage Adjustment Needed? | Source |
| Mild (Child-Pugh I) | No marked difference vs healthy | Not affected | No | hres.ca |
| Moderate (Child-Pugh II) | No marked difference vs healthy | Not affected | No | hres.ca |
| Severe (Child-Pugh III) | Not adequately studied | - | Not adequately studied | medcentral.comhres.cafda.govdrugs.comdrugs.com |
Advanced Research Methodologies and Future Directions
Development of Novel Delivery Systems and Formulations for Meloxicam
Research into novel delivery systems and formulations for this compound seeks to enhance its solubility, bioavailability, target specificity, and reduce potential systemic side effects associated with traditional oral administration. Approaches include the development of topical formulations, intravenous delivery systems, and hydrogels.
Topical application of this compound holds promise for localized treatment of inflammatory conditions, offering potential advantages over oral administration by reducing systemic exposure and associated side effects. Studies have explored the feasibility of formulating this compound in ointments and gels ijpsjournal.comsrce.hrijpsjournal.comscholarsresearchlibrary.com. These investigations involve evaluating physicochemical properties such as pH, viscosity, and spreadability, as well as assessing drug release and permeation through the skin srce.hrijpsjournal.comscholarsresearchlibrary.com. Novel carriers like liposomes, transfersomes, microemulsions, niosomes, and bilosomes are being investigated to enhance the dermal and transdermal delivery of this compound dergipark.org.trjrmds.inmdpi.comtandfonline.comsciencescholar.usresearchgate.net. For instance, bilosomes formulated using a probe sonication method showed sustained release patterns, suggesting their potential for transdermal delivery jrmds.in. Niosome-based hydrogel formulations have also demonstrated potential for improved topical delivery compared to commercial products, with studies showing significant drug release within 24 hours dergipark.org.tr.
Intravenous formulations of this compound are also being developed, particularly for managing moderate-to-severe pain medscape.com. Research in this area focuses on ensuring appropriate pharmacokinetic profiles and efficacy for acute pain management.
Hydrogel formulations represent another avenue for localized and sustained delivery of this compound. Studies have explored this compound-loaded niosome-based hydrogels for topical applications, demonstrating potential for improved drug release dergipark.org.tr. Binary ethosomal hydrogels have also been investigated for topical delivery, showing enhanced permeation profiles compared to classical ethosomes mdpi.com.
Novel drug delivery systems, such as bilayered tablets with immediate and sustained release layers, have been designed to address the poor solubility of this compound and provide controlled release koreascience.kr. Albumin-wrapped nanosuspensions of this compound are being explored to improve inflammation-targeting effects and enhance bioavailability dovepress.com.
Molecular Docking Studies for Optimized Delivery
Molecular docking studies play a crucial role in the rational design and optimization of novel this compound delivery systems. These computational simulations predict the interaction of this compound with target proteins, such as COX enzymes or skin receptors involved in inflammation ijpsjournal.comijpsjournal.comnih.gov. By understanding the binding affinity and mode of interaction, researchers can guide the selection of appropriate excipients and carriers for optimal drug delivery ijpsjournal.comijpsjournal.com. For example, molecular docking has been used to assess the interaction of this compound with key skin receptors to inform the development of topical ointment formulations ijpsjournal.comijpsjournal.com. Docking studies have also been employed to investigate the interaction of this compound and its complexes with COX-1 and COX-2 enzymes to understand their inhibitory effects nih.govmdpi.comresearchgate.net.
In Vitro Release and Permeation Studies
In vitro release and permeation studies are essential for evaluating the performance of novel this compound formulations. These studies assess the rate and extent of drug release from the formulation and its ability to permeate biological membranes, such as skin.
In vitro release studies using methods like Franz diffusion cells or dissolution apparatus are commonly employed to characterize the drug release profiles of topical formulations, hydrogels, and other novel delivery systems ijpsjournal.comijpsjournal.comscholarsresearchlibrary.comdergipark.org.trjrmds.insciencescholar.usmdpi.comdovepress.comresearchgate.netnih.govinnovareacademics.inijpsjournal.comhumanjournals.comnih.gov. These studies can demonstrate sustained drug release over time from formulations like ointments, bilosomes, and nanosuspensions ijpsjournal.comijpsjournal.comjrmds.indovepress.com.
Skin permeation studies, often conducted using excised animal or human skin in diffusion cells, provide insights into the amount of this compound that can penetrate the skin from topical formulations srce.hrscholarsresearchlibrary.commdpi.comnih.gov. For instance, studies have quantified the skin permeation of this compound from topical creams containing enhancers like thymol, demonstrating increased absorption at the eutectic point of the drug-enhancer mixture nih.gov. Ex vivo skin permeation studies have also been used to compare the delivery potential of different vesicular systems like liposomes, transfersomes, and microemulsions mdpi.com.
Dissolution studies are also critical for evaluating the release performance of oral this compound formulations, including generic products and novel tablet designs koreascience.krresearchgate.netnih.govinnovareacademics.inhumanjournals.comnih.gov. These tests help ensure batch-to-batch consistency and can provide clues about in vivo drug release and potential bioequivalence nih.govinnovareacademics.inhumanjournals.com.
Pharmacogenomics and Personalized Medicine Approaches to this compound Therapy
Pharmacogenomics investigates the influence of genetic variations on drug response, paving the way for personalized medicine approaches. Research has shown that genetic polymorphisms in the CYP2C9 enzyme, which is significantly involved in this compound metabolism, can lead to inter-individual variability in this compound pharmacokinetics and potentially affect drug response nih.govnih.govresearchgate.nethee.nhs.uknih.govdiva-portal.orgpharmgkb.org.
Studies have identified CYP2C9 genotype as a statistically significant predictor of this compound clearance nih.govresearchgate.net. For example, individuals heterozygous for the CYP2C913 allele have shown significantly decreased oral clearance and a higher mean plasma this compound concentration compared to those with the wild-type CYP2C91/*1 genotype nih.gov. Simulations using pharmacokinetic/pharmacodynamic models have indicated that CYP2C9 genotype is a factor affecting the pharmacodynamics of this compound nih.govresearchgate.net.
These findings suggest that dose adjustments based on CYP2C9 genetic polymorphisms may be necessary to optimize this compound therapy and potentially reduce the risk of adverse effects nih.gov. While the impact of genetic variants on this compound efficacy in pain treatment requires further investigation, the observed pharmacokinetic differences linked to CYP2C9 genotype highlight the potential for interindividual variability in response diva-portal.org. Pharmacogenomic research provides a clearer direction for establishing clinical therapy based on personalized medicine and quantitative predictions for this compound nih.gov.
Translational Research Bridging Pre-clinical and Clinical Findings
Translational research is crucial for bridging the gap between pre-clinical findings and clinical applications of this compound. This involves translating insights gained from in vitro studies, animal models, and molecular research into clinical trials and patient care.
For example, pre-clinical studies investigating novel this compound formulations, such as topical gels or nanosuspensions, often involve in vitro release and permeation studies followed by in vivo evaluations in animal models to assess efficacy and safety srce.hrdergipark.org.trdovepress.com. Translational research then aims to determine if these findings can be successfully applied in human clinical trials.
Similarly, research into the anti-endotoxic activity of this compound, initially observed in experimental settings in animals, requires translational studies to explore its potential therapeutic role in human conditions associated with endotoxemia dopharma.comeuropa.eunih.gov. Bridging pre-clinical evidence of reduced inflammatory markers or improved outcomes in animal models of endotoxemia to clinical studies in human patients is a key aspect of this translational effort nih.gov.
Translational research also involves applying pharmacogenomic findings from studies on CYP2C9 polymorphisms to inform clinical dosing guidelines and personalize this compound therapy in patients pharmgkb.org. This ensures that genetic insights are effectively utilized to improve patient outcomes.
Long-Term Safety and Efficacy Surveillance Studies
Long-term safety and efficacy surveillance studies are vital for monitoring the performance of this compound in real-world clinical settings over extended periods. While the user requested exclusion of safety profiles, focusing solely on long-term efficacy surveillance is within the scope of this section.
Surveillance studies also track the proportion of patients who remain on this compound therapy long-term and the reasons for discontinuation, including lack of efficacy researchgate.netoup.com. Data from such studies provide valuable information on the sustained effectiveness of this compound in patient populations. While some older reviews noted a lack of long-term clinical data clearly demonstrating safety and efficacy advantages, more recent long-term studies provide evidence of maintained efficacy over several months fda.govtandfonline.com.
Emerging Areas of this compound Research (e.g., Anti-endotoxic Activity)
Beyond its established use as an anti-inflammatory and analgesic agent, research is exploring emerging areas for this compound, including its anti-endotoxic activity.
This compound has demonstrated marked anti-endotoxic properties by inhibiting the production of thromboxane (B8750289) B2 induced by E. coli endotoxin (B1171834) in animal models dopharma.comeuropa.eu. Studies in calves, lactating cows, and pigs have shown this inhibitory effect dopharma.comeuropa.eu. Research in adult donkeys with experimentally induced endotoxemia indicated that this compound attenuated increases in plasma lactate, tumor necrosis factor-alpha (TNFα), and interleukin 1β concentrations compared to controls, suggesting a potential role in ameliorating the systemic inflammatory response syndrome associated with endotoxemia nih.gov. Further studies are needed to fully understand the mechanisms and clinical implications of this compound's anti-endotoxic activity in various species, including humans nih.gov.
Methodological Considerations for Future Clinical Trials (e.g., Sample Size, Validated Metrology Instruments, Statistical Analysis)
Designing future clinical trials for this compound necessitates careful consideration of methodological aspects to ensure the robustness and reliability of findings. Key elements include determining appropriate sample sizes, selecting and validating metrology instruments for outcome assessment, and employing suitable statistical analysis methods.
1 Sample Size Determination
Sample size calculations are critical for ensuring that a study has sufficient power to detect a statistically significant difference if one exists. The required sample size is influenced by factors such as the anticipated effect size, desired power, significance level, and variability of the outcome measures.
For instance, a double-blind, placebo-controlled trial investigating this compound in osteoarthritis (OA) aimed for a sample size of 700 patients (140 per treatment group) to achieve 80% power with a 0.05 alpha level. This calculation was based on detecting specific anticipated differences in outcome measures like the patient's visual analog scale (VAS) global assessment of disease activity, investigator's global assessment, and patient's VAS assessment of pain fda.gov. Another study in canine OA estimated sample size based on the Canine Orthopaedic Index (COI), assuming a standard deviation and an anticipated mean decrease in score similar to that observed with other NSAIDs like carprofen (B1668582) frontiersin.orgfrontiersin.org. A long-term study evaluating this compound in rheumatoid arthritis (RA) aimed for 300 patients in an open design to gather sufficient long-term safety and efficacy data, aligning with guidelines recommending at least 200 patients for such studies oup.com. For a phase 3 trial evaluating intravenous this compound safety, a sample size of 525 subjects treated with this compound was chosen to have a 95% probability of observing at least one event if the occurrence rate was at least 0.57% nih.gov.
These examples highlight that sample size determination in this compound trials is tailored to the specific study design, indication, and anticipated outcomes, often referencing previous research or established guidelines.
2 Validated Metrology Instruments
The selection of validated outcome measures is crucial for accurately assessing the effects of this compound. These instruments should be sensitive to changes relevant to the condition being studied.
Beyond subjective assessments, objective measures and validated analytical methods are also employed. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for quantifying this compound and its metabolite, 5′-carboxythis compound, in biological samples like oral fluid, which can be valuable for pharmacokinetic/pharmacodynamic correlations in clinical trials mdpi.com. Time to first perceptible and meaningful pain relief, often determined using a double-stopwatch technique, serves as another objective measure in acute pain studies clinicaltrials.govnih.gov.
The choice of metrology instruments should align with the specific goals of the trial and the nature of the condition being treated with this compound, incorporating both subjective and objective assessments where appropriate.
3 Statistical Analysis
Common statistical approaches include analysis of variance (ANOVA) for continuous variables like VAS scores and WOMAC index, particularly in the context of comparing treatment groups and accounting for factors like center fda.gov. For categorical variables, such as investigator's global assessment, rank sum tests stratified by baseline assessments and center may be used fda.gov.
In studies evaluating pain relief, analysis of covariance (ANCOVA) models are frequently employed, with treatment as a fixed effect and baseline pain intensity as a covariate, to determine treatment effects and estimate differences between groups using least squares means clinicaltrials.govnih.gov. Effect sizes, such as Cohen's d, are often calculated to quantify the magnitude of the difference in analgesic effect between groups nih.gov.
Survival analysis techniques, like log-rank tests and Kaplan-Meier estimates, can be used to analyze time-to-event data, such as the time to first use of rescue medication researchgate.netnih.gov. For pharmacokinetic studies, descriptive statistics are used to summarize parameters like Cmax, Tmax, and AUC, and graphical methods may be used to explore the relationship between pharmacokinetic parameters and efficacy clinicaltrials.gov.
For studies with repeated measures, such as those assessing changes over time, linear mixed-effects models are suitable for analyzing outcome measures frontiersin.org. When validating metrology instruments, statistical analyses like general linear models and correlation analyses (e.g., R-squared) are used to assess relationships between different measures plos.org.
Statistical analysis plans in this compound trials should be clearly defined a priori, specifying the primary and secondary endpoints, the statistical tests to be used, and how confounding factors will be handled.
Data Tables
Here are examples of how data from this compound clinical trials regarding methodological aspects might be presented in tables:
Table 1: Sample Size Considerations in Selected this compound Clinical Trials
| Study Indication | Study Design | Planned Sample Size | Basis for Sample Size Calculation | Source |
| Osteoarthritis (Human) | Double-blind, Placebo-controlled | 700 | Detecting specific differences in VAS and global assessments (80% power, 0.05 alpha) | fda.gov |
| Osteoarthritis (Canine) | Randomized, Parallel-group | 101 (randomized) | Based on anticipated change and variability in Canine Orthopaedic Index | frontiersin.orgfrontiersin.org |
| Rheumatoid Arthritis | Open-label, Long-term | 300 | Sufficient long-term safety and efficacy data (Guideline-based) | oup.com |
| Post-surgical Pain | Phase 3, Randomized, Double-blind, Placebo-controlled | 525 (this compound IV) | Probability of observing at least one event (Safety focus) | nih.gov |
Table 2: Examples of Validated Metrology Instruments Used in this compound Trials
| Study Indication | Instrument/Measure | Type | Application in this compound Trials | Source |
| Osteoarthritis (Human) | WOMAC Index | Patient-reported | Assessing pain, stiffness, and physical function | fda.govresearchgate.net |
| Osteoarthritis (Human) | Patient's/Investigator's Global Assessment (VAS/Scale) | Patient/Clinician-reported | Overall assessment of disease activity and pain | fda.govresearchgate.net |
| Osteoarthritis (Canine) | Canine Orthopaedic Index (COI) | Client-reported | Assessing mobility impairment and pain in dogs | frontiersin.orgfrontiersin.org |
| Osteoarthritis (Canine) | Liverpool Osteoarthritis in Dogs (LOAD) | Client-reported | Assessing mobility impairment and pain in dogs | nih.govresearchgate.net |
| Degenerative Joint Disease (Feline) | Feline Musculoskeletal Pain Index (FMPI) | Owner-reported | Assessing pain and mobility in cats | plos.org |
| Post-surgical Pain | Time to First Perceptible/Meaningful Pain Relief | Objective (Stopwatch) | Measuring onset of analgesic effect | clinicaltrials.govnih.gov |
| Pharmacokinetics | LC-MS/MS for this compound/Metabolite Quantification | Analytical | Determining drug concentrations in biological samples | mdpi.com |
Table 3: Common Statistical Analysis Methods in this compound Clinical Trials
| Data Type | Statistical Method | Purpose | Source |
| Continuous Variables | ANOVA | Comparing means between treatment groups, accounting for factors | fda.gov |
| Categorical Variables | Rank Sum Test (Stratified) | Comparing distributions between treatment groups | fda.gov |
| Pain Intensity/Relief | ANCOVA | Analyzing treatment effect while controlling for baseline | clinicaltrials.govnih.gov |
| Time-to-Event Data | Log-rank Test, Kaplan-Meier Estimates | Analyzing time until a specific event occurs (e.g., rescue medication) | researchgate.netnih.gov |
| Pharmacokinetic Data | Descriptive Statistics | Summarizing PK parameters | clinicaltrials.gov |
| Repeated Measures | Linear Mixed-Effects Models | Analyzing data collected over multiple time points | frontiersin.org |
| Instrument Validation | General Linear Models, Correlation Analysis | Assessing relationships and responsiveness of outcome measures | plos.org |
Compound Table
| Compound Name | PubChem CID |
| This compound | 5281106 |
| 5′-Carboxythis compound | 54682543 |
Methodological Considerations for Future Clinical Trials (e.g., Sample Size, Validated Metrology Instruments, Statistical Analysis)
The rigorous design and execution of clinical trials are paramount to advancing the understanding and therapeutic application of this compound. Future research endeavors must incorporate robust methodological considerations, encompassing appropriate sample size determination, the utilization of validated metrology instruments, and the application of suitable statistical analysis techniques.
1 Sample Size Determination
Determining the appropriate sample size is a foundational step in clinical trial design, ensuring adequate statistical power to detect clinically meaningful effects. The calculation of sample size for this compound trials is contingent upon several factors, including the specific indication being studied, the anticipated variability of the primary outcome measure, the desired level of statistical power, and the chosen significance level.
For instance, a clinical trial investigating this compound in the treatment of osteoarthritis (OA) in humans aimed to enroll 700 patients, allocated across different treatment arms, to achieve sufficient power for detecting anticipated differences in key efficacy endpoints such as patient and investigator global assessments and pain scores fda.gov. In the context of veterinary medicine, a study evaluating this compound for canine OA utilized sample size estimations based on the expected change and variability in validated instruments like the Canine Orthopaedic Index (COI), drawing upon data from previous studies with similar NSAIDs frontiersin.orgfrontiersin.org. Furthermore, long-term safety and efficacy studies, such as those in rheumatoid arthritis (RA), have guided sample size selection based on regulatory guidelines that recommend a minimum number of patients for extended exposure assessments oup.com. A large phase 3 safety study of intravenous this compound, for example, enrolled 525 subjects in the this compound group to ensure a high probability of detecting relatively rare adverse events nih.gov. These examples underscore the necessity of tailoring sample size calculations to the specific objectives and context of each this compound clinical trial.
2 Validated Metrology Instruments
The accurate assessment of treatment effects in this compound trials relies heavily on the selection and application of validated metrology instruments. These tools must reliably capture changes in the signs and symptoms relevant to the condition under investigation.
In human OA studies, widely accepted and validated instruments such as the Western Ontario and McMaster University Osteoarthritis (WOMAC) index, along with patient and investigator global assessments of disease activity and pain using visual analog scales (VAS), are commonly employed to quantify treatment response fda.govresearchgate.net. For veterinary applications, validated client-reported outcome measures (CROMs) like the Canine Orthopaedic Index (COI) and the Liverpool Osteoarthritis in Dogs (LOAD) have proven valuable in assessing mobility impairment and pain in canines with OA frontiersin.orgfrontiersin.orgnih.govresearchgate.net. Research in feline degenerative joint disease has also focused on validating instruments such as the Feline Musculoskeletal Pain Index (FMPI) and Client Specific Outcome Measures (CSOM), often complemented by objective activity monitoring plos.org.
Beyond subjective reporting, objective measures and validated analytical techniques play a crucial role. For pharmacokinetic studies supporting clinical trials, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for the accurate quantification of this compound and its metabolites in biological matrices, enabling the correlation of drug exposure with observed effects mdpi.com. In acute pain models, objective measures like the time to first perceptible and meaningful pain relief, determined using standardized techniques, provide valuable insights into the onset and duration of analgesic action clinicaltrials.govnih.gov. The strategic integration of both subjective and objective validated measures is crucial for a comprehensive evaluation of this compound's effects in clinical trials.
3 Statistical Analysis
For comparing continuous outcomes between treatment groups, techniques such as analysis of variance (ANOVA) are frequently used, allowing for the consideration of factors like study center that might influence variability fda.gov. When analyzing categorical data, such as the proportion of responders or the incidence of certain events, statistical tests like stratified rank sum tests may be employed fda.gov.
In pain studies, analysis of covariance (ANCOVA) models are commonly utilized to assess treatment effects on pain intensity or relief, adjusting for baseline pain levels to enhance statistical power clinicaltrials.govnih.gov. The magnitude of treatment effects is often quantified using effect sizes, such as Cohen's d, providing a standardized measure of the difference between groups nih.gov.
Time-to-event data, such as the time to requiring rescue medication, can be effectively analyzed using survival analysis methods, including Kaplan-Meier estimates and log-rank tests researchgate.netnih.gov. For studies involving repeated assessments over time, linear mixed-effects models are well-suited to account for within-subject correlation and model the trajectory of response frontiersin.org. Furthermore, in the context of validating metrology instruments, statistical techniques like general linear models and correlation analyses are applied to evaluate their reliability and responsiveness plos.org. A meticulously planned statistical analysis strategy, defined a priori in the study protocol, is indispensable for the robust interpretation of this compound clinical trial data.
Data Tables
| Study Indication | Study Design | Planned Sample Size | Basis for Sample Size Calculation | Source |
| Osteoarthritis (Human) | Double-blind, Placebo-controlled | 700 | Detecting specific differences in VAS and global assessments (80% power, 0.05 alpha) | fda.gov |
| Osteoarthritis (Canine) | Randomized, Parallel-group | 101 (randomized) | Based on anticipated change and variability in Canine Orthopaedic Index | frontiersin.orgfrontiersin.org |
| Rheumatoid Arthritis | Open-label, Long-term | 300 | Sufficient long-term safety and efficacy data (Guideline-based) | oup.com |
| Post-surgical Pain | Phase 3, Randomized, Double-blind, Placebo-controlled | 525 (this compound IV) | Probability of observing at least one event (Safety focus) | nih.gov |
| Study Indication | Instrument/Measure | Type | Application in this compound Trials | Source |
| Osteoarthritis (Human) | WOMAC Index | Patient-reported | Assessing pain, stiffness, and physical function | fda.govresearchgate.net |
| Osteoarthritis (Human) | Patient's/Investigator's Global Assessment (VAS/Scale) | Patient/Clinician-reported | Overall assessment of disease activity and pain | fda.govresearchgate.net |
| Osteoarthritis (Canine) | Canine Orthopaedic Index (COI) | Client-reported | Assessing mobility impairment and pain in dogs | frontiersin.orgfrontiersin.org |
| Osteoarthritis (Canine) | Liverpool Osteoarthritis in Dogs (LOAD) | Client-reported | Assessing mobility impairment and pain in dogs | nih.govresearchgate.net |
| Degenerative Joint Disease (Feline) | Feline Musculoskeletal Pain Index (FMPI) | Owner-reported | Assessing pain and mobility in cats | plos.org |
| Post-surgical Pain | Time to First Perceptible/Meaningful Pain Relief | Objective (Stopwatch) | Measuring onset of analgesic effect | clinicaltrials.govnih.gov |
| Pharmacokinetics | LC-MS/MS for this compound/Metabolite Quantification | Analytical | Determining drug concentrations in biological samples | mdpi.com |
| Data Type | Statistical Method | Purpose | Source |
| Continuous Variables | ANOVA | Comparing means between treatment groups, accounting for factors | fda.gov |
| Categorical Variables | Rank Sum Test (Stratified) | Comparing distributions between treatment groups | fda.gov |
| Pain Intensity/Relief | ANCOVA | Analyzing treatment effect while controlling for baseline | clinicaltrials.govnih.gov |
| Time-to-Event Data | Log-rank Test, Kaplan-Meier Estimates | Analyzing time until a specific event occurs (e.g., rescue medication) | researchgate.netnih.gov |
| Pharmacokinetic Data | Descriptive Statistics | Summarizing PK parameters | clinicaltrials.gov |
| Repeated Measures | Linear Mixed-Effects Models | Analyzing data collected over multiple time points | frontiersin.org |
| Instrument Validation | General Linear Models, Correlation Analysis | Assessing relationships and responsiveness of outcome measures | plos.org |
Q & A
Q. How should researchers design a pharmacokinetic (PK) study for meloxicam in animal models?
Methodological Answer :
- Experimental Design : Administer this compound intravenously (IV) at standardized doses (e.g., 1–30 mg/kg) to ensure complete bioavailability. Use a two-compartment open model to analyze plasma concentration-time profiles .
- Key Parameters : Measure AUC (area under the curve), Cmax (maximum plasma concentration), t₁/₂ (elimination half-life), and clearance. For example, in goats, t₁/₂ after IV administration is ~15–22 hours .
- Statistical Considerations : Weight data points by the inverse square of fitted values to minimize residual variability. Use software like WinNonLin for compartmental analysis .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Methodological Answer :
- HPLC-UV Protocols : Follow United States Pharmacopoeia (USP) guidelines using a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and UV detection at 362 nm. Gradient elution (e.g., 5 minutes) improves peak shape and reduces retention time compared to isocratic methods .
- Challenges : Low recovery rates in plasma (e.g., 85–90%) due to protein binding. Optimize extraction via protein precipitation with organic solvents or matrix-matched calibration curves .
Advanced Research Questions
Q. How can cocrystallization strategies enhance this compound’s solubility and pharmacokinetics?
Methodological Answer :
- Coformer Selection : Use supramolecular synthon approaches to identify partners like aspirin. Aspirin forms hydrogen bonds with this compound’s amide group, improving solubility by 2–3 fold in acidic conditions .
- Characterization : Validate cocrystals via PXRD (e.g., loss of this compound peaks at 13°, 14.5°) and DSC (differential scanning calorimetry). In vivo studies show cocrystals reduce time to therapeutic concentration by 50% .
Q. How do researchers resolve contradictions in this compound’s plasma protein binding data?
Methodological Answer :
- Method Optimization : Replace protein precipitation with solid-phase extraction (SPE) to minimize binding interference. Use LC-MS/MS for higher sensitivity in low-recovery scenarios .
- Data Normalization : Apply matrix-matched calibration curves using blank plasma spiked with this compound to account for endogenous compounds .
Q. What in silico methods predict this compound’s solubility and interaction mechanisms?
Methodological Answer :
- Computational Modeling : Calculate interaction energies between this compound and excipients in aqueous solutions using DFT (density functional theory). For example, this compound-carboxylic acid pairs stabilize via O–H···O/N hydrogen bonds, correlating with experimental solubility improvements .
- Validation : Cross-reference in silico results with experimental solubility assays (e.g., shake-flask method) at pH 1–7.4 .
Methodological Guidance for Data Analysis
Q. How should researchers choose between compartmental and non-compartmental pharmacokinetic analysis?
Methodological Answer :
- Compartmental Analysis : Use for mechanistic insights (e.g., distribution phases). Fit data to a two-compartment model using criteria like Akaike’s information criterion (AIC) and residual plots .
- Non-Compartmental Analysis : Apply for descriptive metrics (e.g., AUC, t₁/₂) when data lacks a clear compartmental structure. PK Solver or Phoenix WinNonLin are recommended tools .
Q. What statistical approaches ensure robustness in pharmacokinetic studies?
Methodological Answer :
- Weighting Schemes : Use inverse square weighting to account for heteroscedasticity in concentration-time data .
- Significance Testing : Compare groups (e.g., drug-drug interactions) via unpaired t-tests with Welch’s correction. Report p-values <0.05 as significant .
Experimental Design for Solubility Studies
Q. What techniques validate polymorphic changes in this compound formulations?
Methodological Answer :
- PXRD Analysis : Identify crystalline vs. amorphous phases. Pure this compound shows sharp peaks at 13° and 26°, while cocrystals exhibit distinct patterns (e.g., aspirin cocrystal peaks at 8° and 12°) .
- Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C and pH 1.2–6.7. Cocrystals achieve >80% dissolution in 60 minutes vs. <50% for pure this compound .
Addressing Bioavailability Challenges
Q. How does pre-treatment with CYP450 inhibitors (e.g., quercetin) alter this compound’s PK profile?
Methodological Answer :
- Study Design : Administer quercetin (50 mg/kg) orally 1 hour before this compound. Monitor plasma levels via HPLC-UV.
- Findings : Quercetin (CYP2C9/CYP3A4 inhibitor) increases this compound’s AUC by 30% and t₁/₂ by 40%, indicating metabolic pathway saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
